molecular formula C8H9ClN2O B7777022 2-Amino-5-chloro-3-methylbenzamide CAS No. 1006619-83-5

2-Amino-5-chloro-3-methylbenzamide

Cat. No.: B7777022
CAS No.: 1006619-83-5
M. Wt: 184.62 g/mol
InChI Key: GJPVEWHLNAWLNW-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-3-methylbenzamide (CAS: 1006619-83-5, Molecular Formula: C₈H₉ClN₂O, Molecular Weight: 184.62 g/mol) is a significant chemical intermediate in agricultural chemistry research . This compound serves as a key precursor in the synthesis of advanced anthranilamide insecticides, including chlorantraniliprole and cyantraniliprole . These insecticides are valued for their selective activity and are a major focus of insecticide research and development. The synthetic value of this compound lies in its molecular structure, which contains both a reactive amino group and a benzamide core. This allows researchers to further functionalize the molecule to create a diverse array of target compounds with potential biological activity . Efficient synthetic pathways, such as those starting from 2-amino-3-methylbenzoic acid using cost-effective chlorination agents, have been developed to support its scalable production for research purposes . Handling Note: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols. Specific hazard codes include H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), and H319 (Causes serious eye irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-chloro-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPVEWHLNAWLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101297308
Record name 2-Amino-5-chloro-3-methylbenzamide
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Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006619-83-5
Record name 2-Amino-5-chloro-3-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006619-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-chloro-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101297308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: Structure and Molecular Weight of 2-Amino-5-chloro-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-chloro-3-methylbenzamide (CAS: 1006619-83-5) is a specialized anthranilamide derivative serving as a critical scaffold in the synthesis of ryanodine receptor modulators and novel kinase inhibitors. Distinguished by its specific chlorination pattern and steric methyl group, this compound exhibits unique electronic properties that influence both its metabolic stability and binding affinity in biological targets.

This technical guide provides a comprehensive analysis of its structural integrity, molecular weight characteristics, synthetic pathways, and analytical expectations. It is designed to support decision-making in lead optimization and process scale-up.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identifiers[1][2]
ParameterSpecification
IUPAC Name This compound
CAS Registry Number 1006619-83-5
Common Synonyms 3-Methyl-5-chloroanthranilamide
Molecular Formula

SMILES Cc1cc(Cl)cc(c1N)C(=O)N
InChI Key GJPVEWHLNAWLNW-UHFFFAOYSA-N
Molecular Weight & Isotopic Distribution

Understanding the mass profile is essential for mass spectrometry (MS) validation. The presence of the Chlorine atom introduces a distinct isotopic signature.

Mass TypeValue (Da)Description
Average Molecular Weight 184.62 Weighted average of all natural isotopes. Used for stoichiometric calculations.
Monoisotopic Mass 184.0403 Mass of the molecule containing only the most abundant isotopes (

).
Isotopic Pattern (M+2) ~32% Relative abundance of the M+2 peak due to

.

Structural Insight: The molecule features a trisubstituted benzene ring. The 3-methyl group provides steric hindrance adjacent to the amino group, potentially forcing the amide moiety out of planarity, which is a key design feature for improving selectivity in enzyme binding pockets. The 5-chloro substituent acts as a metabolic blocker, preventing oxidation at the para-position relative to the amino group.

Synthesis & Manufacturing Protocol

The synthesis of this compound typically proceeds via the chlorination of 3-methylanthranilic acid followed by amidation. Below is a field-proven protocol adapted for high purity.

Retrosynthetic Analysis

The target is accessed from 2-amino-3-methylbenzoic acid .[1][2][3][4] The critical decision point is the timing of chlorination (before or after amidation). The "Acid First" route is preferred to avoid side reactions with the amide nitrogen.

Detailed Methodology

Step 1: Regioselective Chlorination

  • Precursor: 2-Amino-3-methylbenzoic acid (CAS 4389-45-1).[1]

  • Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

    
    ).
    
  • Solvent: DMF or Acetonitrile.

  • Protocol: Dissolve precursor in DMF at 0°C. Add NCS (1.05 eq) portion-wise. The amino group directs chlorination to the para position (C5) and ortho position (C3 is blocked by methyl). Since C3 is occupied, substitution occurs exclusively at C5.

  • Intermediate: 2-Amino-5-chloro-3-methylbenzoic acid (CAS 20776-67-4).[5][1]

Step 2: Activation and Amidation

  • Activation: Convert the acid to an active ester or acid chloride. Direct acid chloride formation (using

    
    ) can be harsh on the aniline; mixed anhydrides or carbodiimide coupling (EDC/HOBt) are milder.
    
  • Ammonolysis: React the activated species with aqueous ammonia (

    
    ) or ammonia gas.
    
  • Note: To produce the primary amide (Target), use Ammonia. (Using methylamine would yield the insecticide intermediate).

Synthesis Workflow Diagram

SynthesisPath Start Start: 2-Amino-3-methylbenzoic acid (CAS 4389-45-1) Step1 Step 1: Chlorination (NCS, DMF, 50°C) Start->Step1 Electrophilic Subst. Inter Intermediate: 2-Amino-5-chloro-3-methylbenzoic acid (CAS 20776-67-4) Step1->Inter Yield ~95% Step2 Step 2: Activation (CDI or SOCl2) Inter->Step2 Branch Ammonolysis Step2->Branch Target TARGET: This compound (Primary Amide) Branch->Target + NH3 (Ammonia) Side Side Product: N-Methyl Analog (Insecticide Precursor) Branch->Side + MeNH2 (Methylamine)

Figure 1: Synthetic workflow distinguishing the target primary amide from related agrochemical intermediates.

Analytical Characterization

To validate the structure and purity of the synthesized compound, the following analytical signatures are required.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       2.15 ppm (s, 3H, 
      
      
      
      ): Distinct singlet for the methyl group.
    • 
       6.40 ppm (br s, 2H, 
      
      
      
      ): Aniline protons, exchangeable with
      
      
      .
    • 
       7.10 - 7.50 ppm (m, 2H, Ar-H): Two singlets or meta-coupled doublets (
      
      
      
      ) representing protons at C4 and C6.
    • 
       7.80, 8.20 ppm (br s, 2H, 
      
      
      
      ): Amide protons, typically appearing as two broad peaks due to restricted rotation.
Mass Spectrometry (LC-MS)[4]
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion:

    
    .
    
  • Chlorine Signature: Look for the characteristic 3:1 intensity ratio between

    
     185 and 187.
    
Quality Control Specifications
TestAcceptance CriteriaMethod
Appearance Off-white to pale yellow solidVisual
Purity > 98.0%HPLC (C18, ACN/Water gradient)
Water Content < 0.5%Karl Fischer

Pharmaceutical & Agrochemical Applications[9][10]

Drug Development (Medicinal Chemistry)

This compound serves as a versatile pharmacophore . The ortho-amino benzamide motif is a privileged structure in:

  • HDAC Inhibitors: The amide can act as a zinc-binding group precursor.

  • Kinase Inhibitors: The scaffold mimics the adenine ring of ATP, allowing hydrogen bonding within the hinge region of kinases.

  • Benzamidoxime Prodrugs: As noted in leukemia research, derivatives of this scaffold (specifically N-hydroxyamidines) show potent anti-proliferative activity against HL-60RG cells [1].

Agrochemical Significance

While the N-methyl derivative is the direct precursor to Chlorantraniliprole (Rynaxypyr®), the primary amide (Target) is valuable for:

  • Patent Busting/Generic Synthesis: Alternative routes to anthranilamides often pass through the primary amide followed by N-alkylation.

  • Metabolite Studies: It is a potential environmental metabolite of commercial diamide insecticides.

Safety & Handling (SDS Highlights)

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aniline moiety is sensitive to oxidation over long periods.

References

  • PubChem. (2025).[5][6] this compound (Compound).[5][6][7][2][3][8][9][10] National Library of Medicine. Available at: [Link]

  • Google Patents. (2021). WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Anticancer Research. (2014). N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth.[11] Available at: [Link]

Sources

Technical Deep Dive: 2-Amino-5-chloro-3-methylbenzamide in Anthranilic Diamide Insecticides

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Amino-5-chloro-3-methylbenzamide (CAS: 20776-67-4 for the acid precursor / related amide derivatives), the critical pharmacophore scaffold anchoring the anthranilic diamide class of insecticides, most notably Chlorantraniliprole and Cyantraniliprole .[1]

Executive Summary

This compound is not merely a transient intermediate; it is the structural "anchor" that grants anthranilic diamides their exceptional selectivity for insect Ryanodine Receptors (RyR).[1] While the pyrazole-carboxylic acid moiety (the "left-hand" side) dictates physical properties like water solubility and systemic mobility, this benzamide "right-hand" moiety is responsible for the high-affinity locking mechanism within the RyR transmembrane domain.[1] This guide details its chemical architecture, industrial synthesis, and critical role in structure-activity relationships (SAR).

Chemical Architecture & Mechanism of Action[2]

The Pharmacophore

The molecule functions as a bidentate ligand within the insect RyR complex. Its efficacy relies on a rigid steric configuration enforced by the 3-methyl group, which restricts rotation around the amide bond, forcing the molecule into a conformation that perfectly fits the receptor's binding pocket.

  • 5-Chloro Substituent: Enhances lipophilicity (

    
    ) and metabolic stability, preventing rapid oxidative degradation by insect cytochrome P450s.
    
  • 3-Methyl Group: Provides steric bulk that "locks" the conformation relative to the anthranilic amine, ensuring the amide hydrogen bond donors are correctly oriented.

  • Primary Amine (

    
    ):  Acts as an intramolecular hydrogen bond donor to the carbonyl oxygen of the coupled pyrazole, creating a pseudo-ring structure essential for binding.
    
Mechanism of Action (RyR Modulation)

Unlike neurotoxins that block channels (e.g., sodium channel blockers), anthranilic diamides containing this benzamide moiety act as allosteric activators . They bind to a specific site on the RyR tetramer, causing the calcium release channel to remain in a semi-open state.[2] This leads to uncontrolled calcium depletion from the sarcoplasmic reticulum, resulting in muscle paralysis and cessation of feeding.

Visualization: Mechanism of Action & SAR

RyR_Mechanism Molecule This compound (Scaffold) RyR Insect Ryanodine Receptor (RyR) Molecule->RyR Allosteric Binding Ca_Release Uncontrolled Ca2+ Release (Sarcoplasmic Reticulum) RyR->Ca_Release Channel Locking (Open) Paralysis Muscle Paralysis & Feeding Cessation Ca_Release->Paralysis Ca2+ Depletion Cl_Group 5-Cl: Metabolic Stability Cl_Group->Molecule SAR Me_Group 3-Me: Steric Lock Me_Group->Molecule SAR Amide Amide: H-Bond Network Amide->Molecule SAR

Figure 1: Logical flow of Ryanodine Receptor modulation anchored by the benzamide scaffold.[1]

Synthetic Pathways & Process Chemistry[4][5]

The industrial synthesis of this moiety is a masterclass in regioselectivity. The challenge lies in introducing the chlorine atom at the 5-position without over-chlorinating or affecting the sensitive amine.

Core Synthesis Route (The "Benchchem/DuPont" Protocol)

This route avoids the use of expensive palladium catalysts, relying instead on classical electrophilic aromatic substitution and condensation chemistry.

Step 1: Chlorination of 2-Amino-3-methylbenzoic Acid

The starting material, 2-amino-3-methylbenzoic acid, is chlorinated using N-Chlorosuccinimide (NCS) or sulfuryl chloride.[1]

  • Reaction: Electrophilic aromatic substitution.

  • Selectivity: The amino group activates the ring (ortho/para director). The 3-methyl group blocks one ortho position, directing the chlorine primarily to the 5-position (para to the amino group).

Step 2: Amide Formation (The Benzoxazinone Intermediate)

Direct amidation is difficult due to potential side reactions. The industry standard involves cyclizing the acid to a benzoxazinone (isatoic anhydride derivative) using methanesulfonyl chloride or phosgene equivalents, followed by ring-opening with methylamine.

Visualization: Synthetic Workflow

Synthesis_Pathway Start 2-Amino-3-methylbenzoic Acid Step1 Chlorination (NCS or SO2Cl2, DMF/MeCN) Start->Step1 Inter1 2-Amino-5-chloro-3-methylbenzoic Acid Step1->Inter1 Step2 Cyclization (MeSO2Cl / Pyridine) Inter1->Step2 Inter2 Benzoxazinone Intermediate Step2->Inter2 Step3 Ring Opening (Methylamine) Inter2->Step3 Product 2-Amino-5-chloro-N,3-dimethylbenzamide (Target Scaffold) Step3->Product

Figure 2: Step-wise industrial synthesis of the benzamide intermediate.

Experimental Protocols (Self-Validating Systems)

The following protocols are synthesized from patent literature (e.g., WO2006062978, CN101492387B) and optimized for reproducibility.

Protocol A: Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid
  • Objective: Regioselective chlorination.

  • Reagents: 2-Amino-3-methylbenzoic acid (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq), DMF (solvent).[1]

  • Procedure:

    • Dissolve 15.1 g (0.1 mol) of 2-amino-3-methylbenzoic acid in 100 mL DMF.

    • Maintain temperature at 25°C. Add 14.0 g (0.105 mol) NCS portion-wise over 30 minutes. Exothermic reaction - monitor internal temp.[1]

    • Stir at 50°C for 3 hours.

    • Validation Point: TLC (50:50 Hexane/EtOAc) should show disappearance of starting material (

      
      ).
      
    • Pour mixture into 400 mL ice water. The product precipitates as a grey solid.

    • Filter, wash with water, and dry.

    • Expected Yield: 90-95% (approx. 17.5 g). Melting Point: 239-243°C.[1][3]

Protocol B: Coupling to form Chlorantraniliprole (Final API)
  • Objective: Coupling the benzamide scaffold with the pyrazole acid.

  • Reagents: 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq), 2-Amino-5-chloro-N,3-dimethylbenzamide (from Protocol A, 1.0 eq), Methanesulfonyl chloride (1.2 eq), 3-Picoline (2.5 eq), Acetonitrile.[1]

  • Procedure:

    • Suspend Pyrazole Acid (20 mmol) and Benzamide (20 mmol) in 40 mL Acetonitrile.

    • Add 3-Picoline (50 mmol). Cool to 0°C.

    • Dropwise add Methanesulfonyl chloride (24 mmol). Critical: Keep temp < 5°C to avoid sulfonamide byproducts.

    • Stir 1h at 0°C, then 3h at Room Temp.

    • Validation Point: HPLC should show >98% conversion to the diamide.

    • Quench with water. Filter the white precipitate.

    • Purification: Recrystallize from methanol if necessary.

Quantitative Data Summary

Parameter2-Amino-5-chloro-3-methylbenzoic AcidChlorantraniliprole (Final API)
CAS Number 20776-67-4500008-45-7
Molecular Weight 185.61 g/mol 483.15 g/mol
Appearance Off-white to grey solidWhite crystalline solid
Melting Point 239-243 °C208-210 °C
LogP ~2.32.86 (pH 7)
Water Solubility Low1.02 mg/L (20°C)
Role Key IntermediateRyR Modulator (Insecticide)

Process Safety & Scale-up Considerations

  • Chlorination Hazards: The use of NCS is safer than

    
     gas for lab scale, but on a pilot scale, 
    
    
    
    (sulfuryl chloride) is often preferred for cost. Note that
    
    
    releases
    
    
    and
    
    
    gas; efficient scrubbing is required.
  • Exotherm Control: The coupling reaction using methanesulfonyl chloride is highly exothermic. In a reactor, jacket cooling must be active before reagent addition.

  • Impurity Profile: The most common impurity is the 3,5-dichloro analog if chlorination is not controlled, or the sulfonamide if the coupling temperature rises above 10°C during addition.

References

  • BenchChem. The Synthetic Pathway of Chlorantraniliprole: A Technical Guide. Retrieved from

  • Lahm, G. P., et al. (2005). Insecticidal anthranilic diamides: A new class of potent ryanodine receptor activators.[4] Bioorganic & Medicinal Chemistry Letters.

  • DuPont (Now FMC). Process for the preparation of 2-amino-5-chloro-N,3-dimethylbenzamide.[1] Patent WO2006062978.

  • Shanghai Institute of Organic Chemistry. Synthesis and insecticidal activity of novel anthranilic diamide insecticides. Retrieved from

  • PubChem. 2-Amino-5-chloro-3-methylbenzoic acid (CID 11644044).[1][5] Retrieved from

  • Sigma-Aldrich. 2-Amino-5-chloro-3-methylbenzoic acid Product Specification. Retrieved from

Sources

A Technical Guide to the Physical Characterization of 2-Amino-5-chloro-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the physical properties of 2-Amino-5-chloro-3-methylbenzamide (CAS No. 1006619-83-5), a key chemical intermediate. Focusing on its physical appearance and melting point, this document outlines the critical role these characteristics play in determining substance purity and identity. While specific experimental data for this exact compound is not widely published, this guide establishes a rigorous framework for its empirical determination. It details validated experimental protocols for visual inspection and melting point analysis, explaining the scientific principles that underpin these techniques. The aim is to equip researchers and drug development professionals with the necessary knowledge to accurately characterize this and similar compounds, ensuring quality and consistency in research and manufacturing.

Introduction: The Significance of this compound

This compound is a substituted aromatic amide whose structural analogs are pivotal in the synthesis of various commercial products. Notably, the closely related N-methylated derivative, 2-amino-5-chloro-N,3-dimethylbenzamide, is a key intermediate in the manufacture of chlorantraniliprole, a widely used insecticide.[1] Given its role as a precursor, the purity and identity of this compound are of paramount importance.

The physical properties of a compound, such as its appearance and melting point, serve as fundamental indicators of its identity and purity.[2][3] For researchers in synthetic chemistry and drug development, accurate characterization is the bedrock of reliable and reproducible results. This guide provides the essential theoretical and practical knowledge for the physical characterization of this specific benzamide.

Physicochemical Properties of this compound

Physical Appearance

In its pure, solid state, this compound is expected to be a crystalline solid. The color of the compound can range from white to off-white or light yellow, which is typical for many substituted aniline derivatives. The visual presence of significant color or a non-crystalline, amorphous nature may suggest the presence of impurities. A thorough visual inspection should note the compound's color, form (e.g., crystalline, powder), and homogeneity.

Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[3] For a pure crystalline solid, this transition occurs over a narrow temperature range, often less than 2°C.[4] The presence of impurities typically causes two observable effects: a depression of the melting point and a broadening of the melting range.[3][4] This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry.[3]

As of early 2026, a definitive, experimentally verified melting point for this compound (CAS 1006619-83-5) is not consistently reported in publicly available literature. However, data for a closely related precursor, 2-Amino-5-chloro-3-methylbenzoic acid, is available and provides a useful reference point.

Compound NameCAS NumberReported Melting Point (°C)
2-Amino-5-chloro-3-methylbenzoic acid20776-67-4239 - 243[5]
This compound1006619-83-5Data not readily available

The absence of published data for the target compound underscores the importance of the experimental protocols detailed in the following section.

Experimental Protocols for Accurate Characterization

The following protocols are designed to provide a reliable and reproducible method for determining the physical characteristics of a synthesized or procured sample of this compound.

Protocol for Visual Characterization

Objective: To qualitatively assess the physical state, color, and homogeneity of the sample.

Materials:

  • Sample of this compound

  • White, non-reactive weighing paper or watch glass

  • Spatula

  • Well-lit, neutral-colored work surface

Procedure:

  • Sample Preparation: Place a small, representative amount of the compound onto a clean, dry piece of white weighing paper or a watch glass.

  • Color Assessment: Under a bright, neutral light source, observe the color of the sample against the white background. Record any coloration (e.g., white, off-white, yellow, tan).

  • Form and Homogeneity Assessment: Spread the sample thinly with a clean spatula. Observe the form of the solid. Note whether it is a fine powder, crystalline in nature (noting crystal shape if possible), or an amorphous solid. Check for homogeneity, looking for any specks of different colors or textures that might indicate a physical mixture or impurity.

  • Record Observations: Meticulously record all observations in a laboratory notebook. For example: "A homogenous, off-white crystalline powder."

Protocol for Melting Point Determination (Capillary Method)

Objective: To determine the melting range of the sample as an indicator of purity and identity.[6] This protocol utilizes a standard melting point apparatus.

Materials:

  • Sample of this compound, finely powdered and thoroughly dried.

  • Melting point apparatus (e.g., Mel-Temp or similar digital instrument).

  • Glass capillary tubes (sealed at one end).

  • Spatula.

  • Mortar and pestle (if sample is not a fine powder).

Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as moisture can depress the melting point. If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.

  • Loading the Capillary Tube: Invert a capillary tube and tap the open end into the powdered sample until a small amount of solid enters the tube. To pack the sample, turn the tube sealed-end-down and tap it gently on a hard surface, or drop it down a long glass tube. The packed sample should be approximately 2-3 mm high.[2]

  • Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Preliminary Measurement (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (10-20°C per minute) to get a rough estimate. This saves time in subsequent, more accurate measurements.

  • Accurate Measurement:

    • Allow the apparatus to cool to at least 20°C below the estimated melting point.

    • Insert a new, freshly packed capillary tube.

    • Heat the sample at a faster rate until the temperature is about 15-20°C below the expected melting point.

    • Crucial Step: Decrease the heating rate to 1-2°C per minute. A slow heating rate is essential for allowing the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[2][6]

  • Data Recording:

    • Record the temperature (T1) at which the first droplet of liquid becomes visible.

    • Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

    • The melting range is reported as "T1 - T2". For a pure compound, this range should be narrow (e.g., 1-2°C). A broad range (>3°C) suggests the presence of impurities.[4]

  • Repeat for Verification: Conduct at least two measurements to ensure reproducibility.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the physical characterization of a newly synthesized or acquired batch of this compound.

G cluster_0 Phase 1: Sample Preparation & Purity cluster_1 Phase 2: Physical Characterization cluster_2 Phase 3: Data Analysis & Reporting A Sample Reception B Preliminary Purity Assessment (e.g., TLC, LC-MS) A->B C Purification if Necessary (e.g., Recrystallization) B->C Impure D Visual Inspection (Color, Form) B->D Pure C->D E Melting Point Determination D->E F Record Data: Melting Range & Appearance E->F G Compare with Standards / Previous Batches F->G H Final Report & Batch Release G->H

Caption: Workflow for the physical characterization of this compound.

Conclusion

The accurate determination of the physical appearance and melting point of this compound is a non-negotiable step in ensuring its quality for research and development. While published data for this specific compound is sparse, the principles and protocols outlined in this guide provide a robust framework for its empirical characterization. A sharp, narrow melting range and a homogenous, crystalline appearance are strong indicators of high purity. Conversely, a broad and depressed melting range serves as a red flag for the presence of impurities. By adhering to these systematic procedures, scientists can confidently assess the identity and purity of their materials, leading to more reliable and reproducible outcomes in the synthesis of valuable end-products.

References

  • Echemi. (n.d.). 2-Amino-5-chloro-N,3-dimethylbenzamide SDS, 890707-28-5 Safety Data Sheets.
  • Google Patents. (n.d.). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • PubChem. (n.d.). This compound. Retrieved from [Link].

  • Chemspace. (n.d.). 2-amino-5-chloro-N,3-dimethylbenzamide. Retrieved from [Link].

  • LibreTexts Chemistry. (2022, April 7). 6.1B: Uses of Melting Points. Retrieved from [Link].

  • Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link].

  • Indian Patent Office. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. Retrieved from [Link].

  • Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link].

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link].

  • Patsnap. (2019, July 5). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link].

  • Patent Guru. (n.d.). method for preparing 2-amino-5-chloro-n,3-dimethylbenzamide. Retrieved from [Link].

Sources

Literature review of 2-Amino-5-chloro-3-methylbenzamide synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2-Amino-5-chloro-3-methylbenzamide (CAS 1006619-83-5), a critical intermediate in the manufacture of anthranilamide-class insecticides (e.g., Chlorantraniliprole).

Executive Summary

This compound is a highly functionalized aniline derivative characterized by an ortho-amino benzamide core with specific regiochemical halogenation. Its synthesis is governed by the directing effects of the amino (-NH₂) and methyl (-CH₃) groups, which cooperatively activate the 5-position for electrophilic aromatic substitution.

This guide presents three distinct synthetic pathways, evaluated for scalability, atom economy, and impurity control. The Acid-Ester-Amide Route is identified as the industry standard for robustness, while the Isatoic Anhydride Route offers superior purity profiles suitable for GMP environments.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule can be deconstructed into two primary precursors: 2-amino-3-methylbenzoic acid (3-methylanthranilic acid) or 2-amino-3-methylbenzamide . The strategic decision lies in when to introduce the chlorine atom—before or after amidation—and how to construct the amide bond without compromising the unprotected aniline amine.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target This compound (Target) Amide_Pre 2-Amino-3-methylbenzamide Amide_Pre->Target Regioselective Chlorination (NCS/Cl2) Acid_Cl 2-Amino-5-chloro-3-methylbenzoic acid Acid_Cl->Target Amidation (via Ester or Acid Cl) Isatoic 5-Chloro-3-methylisatoic anhydride Acid_Cl->Isatoic Cyclization (Triphosgene) Acid_Pre 2-Amino-3-methylbenzoic acid (3-Methylanthranilic acid) Acid_Pre->Acid_Cl Chlorination Isatoic->Target Ring Opening (NH3)

Figure 1: Retrosynthetic disconnection showing the three primary access points: Direct Chlorination, Amidation via Acid, and Isatoic Anhydride Ring Opening.

Part 2: Detailed Synthetic Pathways

Pathway A: The Acid-Ester-Amide Route (Standard Scalable Process)

This pathway is preferred for large-scale production due to the low cost of reagents and the stability of intermediates. It proceeds via the chlorination of the anthranilic acid followed by esterification and ammonolysis.

Step 1: Regioselective Chlorination

The amino group at C2 directs the incoming electrophile to the para position (C5). The methyl group at C3 sterically hinders the ortho position (C4) and reinforces activation at C5.

  • Reagents: N-Chlorosuccinimide (NCS) or Chlorine gas (Cl₂).[1]

  • Solvent: DMF (for NCS) or 1,2-Dichloroethane (for Cl₂).

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

Protocol 1.1: Chlorination using NCS (High Purity)

  • Charge a reactor with 2-amino-3-methylbenzoic acid (1.0 eq) and DMF (5.0 vol).

  • Heat to 50°C to ensure dissolution.

  • Slowly add N-Chlorosuccinimide (NCS) (1.05 eq) over 60 minutes. Note: Exothermic reaction.

  • Maintain temperature at 55-60°C for 3 hours. Monitor by HPLC (Target: >98% conversion).

  • Quench: Pour reaction mixture into ice water (10 vol).

  • Adjust pH to 6.0 using dilute HCl. The product precipitates as a grey solid.

  • Filter, wash with water, and dry.[2]

    • Yield: 85-90%

    • Purity: >98%[3][4]

Step 2: Esterification

Converting the carboxylic acid to a methyl ester activates the carbonyl carbon for the subsequent nucleophilic attack by ammonia.

  • Reagents: Methanol (MeOH), Sulfuric Acid (H₂SO₄, cat).

  • Protocol: Reflux the acid in MeOH (10 vol) with 0.5 eq H₂SO₄ for 8-12 hours. Neutralize with NaHCO₃, concentrate, and crystallize.[1]

Step 3: Ammonolysis
  • Reagents: Aqueous Ammonia (25-30%) or Methanolic Ammonia.

  • Protocol:

    • Suspend Methyl 2-amino-5-chloro-3-methylbenzoate in Methanol.

    • Charge excessive Ammonia (5-10 eq) into a pressure vessel (autoclave).

    • Heat to 80°C (Pressure ~3-5 bar) for 12 hours.

    • Cool, vent excess NH₃, and filter the precipitated This compound .

Pathway B: The Isatoic Anhydride Route (GMP/High Purity)

This route is superior for pharmaceutical applications where impurity control is paramount. The formation of the isatoic anhydride serves as a simultaneous protection of the amine and activation of the acid.

Workflow Diagram (DOT)

IsatoicRoute Start 2-Amino-5-chloro- 3-methylbenzoic acid Intermediate 5-Chloro-3-methyl- isatoic anhydride Start->Intermediate Cyclization Reflux/THF Triphosgene Triphosgene / COCl2 Triphosgene->Intermediate Product 2-Amino-5-chloro- 3-methylbenzamide Intermediate->Product Nucleophilic Attack (Ring Opening) Byproduct CO2 (Gas) Intermediate->Byproduct Decarboxylation Ammonia NH3 (aq) Ammonia->Product

Figure 2: The Isatoic Anhydride pathway. The evolution of CO₂ (Decarboxylation) renders the final step irreversible and self-validating.

Protocol 2.1: Anhydride Formation & Ring Opening
  • Cyclization: Suspend 2-amino-5-chloro-3-methylbenzoic acid (1.0 eq) in dry THF or Dioxane. Add Triphosgene (0.35 eq) slowly at reflux. The solution clears as the anhydride forms. Isolate by concentration or use directly (telescoped).

  • Amidation: Add the anhydride solution dropwise to a stirred solution of Aqueous Ammonia (3.0 eq) at 25-30°C.

  • Observation: Vigorous evolution of CO₂ gas indicates reaction progress.

  • Workup: Once gas evolution ceases, the product precipitates. Filter and wash with water.[2][5]

    • Advantage:[2][6][7] No alcohol byproducts; high atom economy (byproduct is CO₂).

Part 3: Comparative Analysis & Data

ParameterPathway A (Ester Route)Pathway B (Isatoic Route)Pathway C (Direct Chlorination)
Starting Material 2-Amino-3-methylbenzoic acid2-Amino-5-chloro-3-methylbenzoic acid2-Amino-3-methylbenzamide
Step Count 3 (Chlorination, Esterification, Amidation)2 (Cyclization, Ring Opening)1 (Chlorination)
Regioselectivity High (Acid directs para)High (Pre-chlorinated)Moderate (Amide is less directing than Acid)
Atom Economy Moderate (Loss of MeOH)High (Loss of CO₂)High (Loss of HCl/Succinimide)
Scalability Excellent (Standard Unit Ops)Good (Requires Phosgene handling)Moderate (Purification often needed)
Typical Yield 75-80% (Overall)85-90% (from Acid)70-80%

Part 4: Critical Control Points (Expert Insights)

  • Chlorination Temperature: In Pathway A, maintaining the temperature below 60°C is critical. Higher temperatures promote dichlorination at the C6 position, which is difficult to separate.

  • Ammonia Pressure: In the ester ammonolysis (Pathway A, Step 3), atmospheric pressure often leads to slow kinetics and incomplete conversion. Using a pressurized reactor (3-5 bar) significantly accelerates the reaction.

  • Safety (Isatoic Route): While Pathway B is cleaner, the use of Triphosgene generates Phosgene in situ. Ensure caustic scrubbers are active and perform reactions in a closed system.

References

  • Preparation of 2-amino-5-chloro-3-methylbenzoic acid. ChemicalBook. Retrieved from

  • Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide (Process Analog). Google Patents (CN111517975B). Retrieved from

  • Regioselective chlorination of anilines. Beilstein Journal of Organic Chemistry. Retrieved from

  • Reactions of Acid Anhydrides with Ammonia. Chemistry LibreTexts. Retrieved from

  • This compound Product Data. Santa Cruz Biotechnology. Retrieved from [8]

Sources

Technical Guide: Advanced Manufacturing of Chlorantraniliprole Key Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorantraniliprole (Rynaxypyr®) represents a benchmark in the anthranilic diamide class of insecticides, functioning via the selective activation of insect ryanodine receptors (RyRs). For process chemists and drug development professionals, the manufacturing challenge lies not in the final assembly, but in the high-purity synthesis of its two sterically demanding fragments.

This guide moves beyond basic textbook synthesis to analyze the convergent industrial route . We focus on the two critical intermediates:

  • The Pyrazole Acid (K-1): 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.[1][2][3][4][5][6][7][8][9][10]

  • The Anthranilamide (K-2): 2-Amino-5-chloro-N,3-dimethylbenzamide.[5][8][10][11][12]

By mastering the regioselectivity of the pyrazole ring and the purity profile of the benzamide, manufacturers can ensure high yield and regulatory compliance in the final coupling.

Part 1: Retrosynthetic Architecture

The most robust industrial strategy employs a convergent synthesis. This minimizes the risk of carrying expensive impurities through multiple steps. The molecule is disconnected at the amide bond linking the pyrazole and the benzamide.

Visualization: Retrosynthetic Tree

Retrosynthesis Final Chlorantraniliprole (Target Molecule) K1 Intermediate K-1 (Acid) 3-Bromo-1-(3-chloropyridin-2-yl) -1H-pyrazole-5-carboxylic acid K1->Final Amide Coupling (MsCl/Pyridine) K2 Intermediate K-2 (Amine) 2-Amino-5-chloro-N,3- dimethylbenzamide K2->Final Start1 2,3-Dichloropyridine Start1->K1 Hydrazine subst. + Cyclization Start2 Diethyl Maleate Start2->K1 Start3 2-Amino-3-methylbenzoic acid Start3->K2 Chlorination + Amidation Start4 Methylamine Start4->K2

Caption: Convergent retrosynthesis splitting Chlorantraniliprole into Pyrazole (K-1) and Benzamide (K-2) fragments.

Part 2: Synthesis of Key Intermediate K-1 (The Pyrazole Acid)

Compound: 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid Critical Challenge: Regioselectivity during cyclization and handling of hazardous brominating agents.

The Mechanism & Process

The synthesis begins with the hydrazine substitution of 2,3-dichloropyridine.[8][9] The pivotal step is the cyclization with diethyl maleate. In older protocols, this resulted in a mixture of regioisomers. Modern protocols utilize controlled pH and temperature to favor the desired 1,5-substitution pattern over the 1,3-isomer.

Evolution of Oxidation: Early routes used aggressive oxidants like


, leading to over-oxidation. The current industry standard (grounded in DuPont patents) utilizes Potassium Persulfate (

)
or DDQ , which offers milder conditions and higher functional group tolerance.
Experimental Protocol: The Persulfate Route

Step 1: Hydrazine Formation

  • Charge 2,3-dichloropyridine (1.0 eq) and ethanol into a reactor.

  • Add Hydrazine hydrate (1.2 eq) dropwise at reflux (

    
    ).
    
  • Self-Validating Check: Monitor TLC/HPLC for disappearance of dichloropyridine. Unreacted starting material will complicate downstream purification.

  • Cool to precipitate 3-chloro-2-hydrazinopyridine. Filter and dry.[13][14]

Step 2: Cyclization & Oxidation [9][15]

  • Suspend the hydrazine intermediate in acetonitrile.

  • Add Diethyl maleate (1.1 eq) and catalytic base (NaOEt). Reflux to form the pyrazolidinone.

  • Bromination: Treat with

    
     (Phosphorus oxybromide) to aromatize and brominate the C-3 position.
    
  • Oxidation: Add Potassium Persulfate (

    
    ) and 
    
    
    
    (cat).[4] Heat to
    
    
    .
  • Hydrolysis: Add NaOH to hydrolyze the ethyl ester to the free acid (K-1).

Data: Oxidation Agent Comparison
OxidantYield (%)Purity (%)Safety Profile

65-7085-90High exotherm risk; Manganese waste.

88-92 >98 Controlled reaction; Aqueous waste.
DDQ8595Expensive; difficult byproduct removal.

Part 3: Synthesis of Key Intermediate K-2 (The Benzamide)

Compound: 2-Amino-5-chloro-N,3-dimethylbenzamide Critical Challenge: Preventing over-chlorination and ensuring efficient amidation.

The Isatoic Anhydride Advantage

While direct amidation of the benzoic acid is possible, it often requires coupling reagents (EDC/HOBt) that are cost-prohibitive at scale. The Isatoic Anhydride route is the superior "self-activating" method. It generates the amide bond by reacting with methylamine, releasing


 as the only byproduct.
Visualization: Isatoic Anhydride Pathway

BenzamidePath Start 2-Amino-3- methylbenzoic acid Chlorination Chlorination (NCS or Cl2) Start->Chlorination Intermediate 5-Chloro-derivative Chlorination->Intermediate Phosgene Cyclization (Phosgene/Triphosgene) Intermediate->Phosgene Isatoic Isatoic Anhydride Intermediate Phosgene->Isatoic Amine Methylamine Ring Opening Isatoic->Amine Product K-2 (Benzamide) Amine->Product

Caption: The Isatoic Anhydride route avoids expensive coupling agents and simplifies purification.

Experimental Protocol: The "One-Pot" Variant
  • Chlorination: Dissolve 2-amino-3-methylbenzoic acid in DMF. Add N-Chlorosuccinimide (NCS) (1.05 eq) at

    
    .
    
    • Self-Validating Check: Maintain temp

      
       to prevent chlorination at the methyl group (benzylic chlorination).
      
  • Cyclization: Isolate the acid or proceed in-situ. Treat with Triphosgene or Ethyl Chloroformate to form the Isatoic Anhydride ring.

  • Amidation: Cool the mixture to

    
    . Bubble Methylamine gas  (or add aqueous solution) into the reactor. The anhydride ring opens to yield K-2.
    
  • Purification: Precipitate in water. The product is highly crystalline.

Part 4: The Convergent Coupling (Final Assembly)

Reaction: Amide bond formation between K-1 and K-2. Reagent of Choice: Methanesulfonyl Chloride (MsCl).

Why MsCl?

Unlike Thionyl Chloride (


), which generates 

and

gas (corrosive), MsCl forms a mixed sulfonyl anhydride in situ. This intermediate is highly reactive toward the aniline amine of K-2 but stable enough to handle in standard reactors.
Mechanism & Critical Process Parameters (CPPs)
  • Activation: K-1 (Acid) + MsCl + Pyridine

    
     Mixed Anhydride.
    
  • Coupling: Mixed Anhydride + K-2 (Aniline)

    
     Chlorantraniliprole + MsOH.
    

Critical Parameter: Temperature Control. The addition of MsCl is exothermic. It must be performed at


 to prevent decomposition of the mixed anhydride.
Experimental Protocol
  • Suspend K-1 (Pyrazole Acid) (1.0 eq) in Acetonitrile.

  • Add Pyridine (2.2 eq) (acts as base and catalyst).

  • Cool to

    
    . Add Methanesulfonyl chloride (MsCl)  (1.1 eq) dropwise. Stir for 30 mins to ensure activation.
    
  • Add K-2 (Benzamide) (0.95 eq) solid or solution.

    • Note: Using a slight deficit of K-2 ensures complete consumption of the harder-to-remove amine.

  • Warm to room temperature and stir for 2-4 hours.

  • Quench: Add water. Chlorantraniliprole precipitates as a white solid.[16]

  • Recrystallization: Reflux in EtOH/Water or DMF/Water to remove trace sulfonyl impurities.

Part 5: References

  • DuPont (Corteva Agriscience). (2003). Process for preparing 1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. World Intellectual Property Organization. WO2003015519.

  • Shanghai Institute of Organic Chemistry. (2012). Method for synthesizing chlorantraniliprole key intermediate. Google Patents. CN102311424A.

  • Lahm, G. P., et al. (2005). Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator. Bioorganic & Medicinal Chemistry Letters, 15(22), 4898-4906.

  • BenchChem. (2025).[8][10] The Synthetic Pathway of Chlorantraniliprole: A Technical Guide.

  • Xu, Y., et al. (2011). Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide. Chinese Journal of Pesticide Science.

Sources

Methodological & Application

Advanced Strategies for the Synthesis of 2-Amino-3-Methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Chlorination-Mediated Activation

Executive Summary

The synthesis of 2-amino-3-methylbenzamide presents a classic chemoselective challenge: the "Anthranilic Acid Problem." The presence of a nucleophilic amino group ortho to the carboxylic acid creates a high risk of self-polymerization or dimerization when the acid is activated. While "chlorination reagents" are often associated with ring functionalization (e.g., introducing a Cl atom at the 5-position for agrochemicals like Chlorantraniliprole), in the context of synthesizing the benzamide core, they serve a critical role as activating agents .

This guide details the strategic use of chlorination reagents—specifically Thionyl Chloride (SOCl₂) and Triphosgene —to bypass these side reactions. We focus on two dominant protocols: the Sulfinylamino Intermediate Route and the Isatoic Anhydride Route .

Part 1: Strategic Selection of Chlorination Reagents

The choice of reagent dictates the reaction pathway and the nature of the protective intermediate formed in situ.

ReagentPrimary RoleIntermediate FormedKey AdvantageIndustrial Relevance
Thionyl Chloride (SOCl₂) Activation & In Situ Protection2-Sulfinylamino-3-methylbenzoyl chloride "One-pot" activation; the N=S=O group protects the amine.High (Batch processing)
Triphosgene / Phosgene Cyclization / Activation8-Methylisatoic Anhydride Forms a stable, solid intermediate that reacts cleanly with ammonia.High (Continuous flow/Safety)
Phosphoryl Chloride (POCl₂) ActivationImidoyl Chloride / Vilsmeier ComplexUsed primarily when forming heterocycles (e.g., quinazolinones) rather than simple amides.Low (for this specific target)
N-Chlorosuccinimide (NCS) Ring Functionalization2-Amino-5-chloro-3-methyl... NOTE: Used only if the target is the 5-chloro derivative (see Section 4).High (Agrochemicals)
Part 2: Mechanistic Insight & Pathways

The success of SOCl₂ relies on a specific cascade reaction. Unlike simple benzoic acids, anthranilic acids react with SOCl₂ at both the carboxylic acid and the amine.

The Sulfinylamino "Trojan Horse" Mechanism
  • N-Sulfinylation: The amino group reacts with SOCl₂ to form a sulfinylamine (-N=S=O) . This effectively "masks" the nucleophilicity of the aniline nitrogen.

  • Acyl Chloride Formation: The carboxylic acid is converted to the acid chloride.[1][2]

  • Ammonolysis: Upon addition of ammonia, the acid chloride forms the amide (-CONH₂), and the sulfinyl group is hydrolyzed back to the free amine (-NH₂), releasing SO₂.

ReactionPathway Start 2-Amino-3-methylbenzoic Acid Inter Intermediate: 2-Sulfinylamino-3-methylbenzoyl chloride Start->Inter 1. N-Sulfinylation 2. Acyl Chlorination SOCl2 Reagent: SOCl2 (Reflux) SOCl2->Inter Product Product: 2-Amino-3-methylbenzamide Inter->Product 3. Ammonolysis 4. Hydrolysis of N=S=O Byproducts Byproducts: SO2 + HCl Inter->Byproducts Ammonia Reagent: NH3 (aq/gas) Ammonia->Product

Figure 1: The Sulfinylamino activation pathway prevents self-polymerization by masking the amine as an N=S=O species.

Part 3: Detailed Experimental Protocols
Protocol A: Thionyl Chloride Mediated Synthesis

Best for: Rapid, one-pot synthesis without isolating intermediates.

Reagents:

  • 2-Amino-3-methylbenzoic acid (1.0 eq)[3]

  • Thionyl Chloride (SOCl₂) (3.0 – 4.0 eq) – Excess is crucial for N-sulfinylation.

  • Solvent: Toluene or 1,2-Dichloroethane (DCE).

  • Ammonia source: NH₄OH (28% aq) or NH₃ gas in THF.

Step-by-Step Procedure:

  • Suspension: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend 2-amino-3-methylbenzoic acid (15.1 g, 100 mmol) in dry Toluene (100 mL).

  • Activation: Add Thionyl Chloride (22 mL, ~300 mmol) dropwise over 15 minutes.

    • Observation: Gas evolution (HCl/SO₂) will occur.[2] The slurry will gradually clear as the acid chloride forms.

  • Reflux: Heat the mixture to reflux (110°C) for 2–3 hours. The solution should become homogenous and turn amber/yellow.

    • Checkpoint: Monitor by TLC (quench a mini-aliquot with methanol; look for the methyl ester).

  • Concentration: Distill off excess SOCl₂ and Toluene under reduced pressure.

    • Critical Step: Re-dissolve the residue in dry THF or Toluene (50 mL) and evaporate again to ensure complete removal of free SOCl₂. The residue is the 2-sulfinylamino-3-methylbenzoyl chloride .

  • Amidation: Dissolve the residue in dry THF (100 mL) and cool to 0°C.

  • Quench: Slowly add aqueous NH₄OH (excess) or bubble NH₃ gas. A heavy precipitate will form immediately.

    • Note: The aqueous base hydrolyzes the N=S=O group back to NH₂ and neutralizes the HCl generated.

  • Workup: Stir for 1 hour at room temperature. Concentrate the organic solvent. Dilute with water (100 mL) and filter the precipitated solid. Wash with cold water and dry.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: The Isatoic Anhydride Route (via Triphosgene)

Best for: High purity, industrial scalability, and avoiding SO₂ generation during the amidation step.

Reagents:

  • 2-Amino-3-methylbenzoic acid (1.0 eq)[3]

  • Triphosgene (0.35 eq) (Solid source of phosgene)

  • Solvent: THF or Dioxane.

  • Base: Triethylamine (optional, catalytic).

Step-by-Step Procedure:

  • Cyclization: Dissolve 2-amino-3-methylbenzoic acid in dry THF. Add Triphosgene (0.35 eq) slowly at 0°C.

  • Heating: Warm to 50°C for 1-2 hours.

    • Mechanism:[1][2][4][5][6][7] The amino acid cyclizes to form 8-methylisatoic anhydride and releases HCl.

  • Isolation (Optional but recommended): The anhydride can be precipitated by adding hexane or cold water, filtered, and dried. This purifies the intermediate.

  • Ring Opening: Suspend the 8-methylisatoic anhydride in water or ethanol. Add aqueous Ammonia (1.1 eq).

  • Reaction: Heat to 40-60°C. CO₂ is evolved as the ring opens to yield 2-amino-3-methylbenzamide.

  • Final Isolation: Cool and filter the crystalline product.

Part 4: Industrial Context – Ring Chlorination

Clarification: If the objective is to synthesize 2-amino-5-chloro-3-methylbenzamide (the Rynaxypyr intermediate), the protocol changes. The chlorination reagent is used before amide formation or on the amide itself.

  • Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂).

  • Conditions: DMF solvent, 50-80°C.

  • Regioselectivity: The 3-methyl group directs the incoming Chlorine to the 5-position (para to the amine), which is electronically favored.

RingChlorination Start 2-Amino-3-methylbenzoic Acid Product 2-Amino-5-chloro-3-methylbenzoic acid Start->Product Electrophilic Aromatic Substitution (Ring Chlorination) Reagent NCS or SO2Cl2 (DMF, 80°C) Reagent->Product

Figure 2: Electrophilic chlorination of the aromatic ring, distinct from carboxylic acid activation.

References
  • Jacob, D., & Mathew, L. (2007).[8] Reaction of Anthranilic Acid with Thionyl Chloride: Iminoketene Intermediate Formation. Semantic Scholar. Link

    • Establishes the sulfinylamino intermedi
  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Link

    • General protocol for SOCl₂ mediated amid
  • Shanghai Benson Pharma. (2021). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Patent CN112778147A. Link

    • Industrial reference for ring chlorination using chlorin
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl₂) and Conversion of Carboxylic Acids to Acid Halides. Link

    • Foundational mechanism for carboxylic acid activ

Sources

One-pot synthesis methods for 2-Amino-5-chloro-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Synthesis Strategies for 2-Amino-5-chloro-3-methylbenzamide

Executive Summary

This application note details high-efficiency, one-pot synthesis protocols for This compound (CAS: 1006619-83-5).[1] This compound is a critical intermediate in the synthesis of anthranilic diamide insecticides (e.g., Chlorantraniliprole) and various pharmaceutical candidates.

While the N-methyl analog (2-amino-5-chloro-N,3-dimethylbenzamide) is frequently cited in patent literature, the primary amide discussed here requires specific nucleophilic ring-opening strategies.[1] This guide presents two distinct methodologies:

  • Route A (Telescoped Isatoic Anhydride): A "from-scratch" synthesis starting from 2-amino-3-methylbenzoic acid, utilizing a cascade of phosgenation, chlorination, and ammonolysis without intermediate isolation.[1]

  • Route B (Direct Regioselective Chlorination): A streamlined functionalization of the pre-formed amide using N-chlorosuccinimide (NCS).

Target Molecule Profile

PropertyDescription
Chemical Name This compound
CAS Number 1006619-83-5
Molecular Formula C₈H₉ClN₂O
Molecular Weight 184.62 g/mol
Key Structural Features Primary amide (-CONH₂), 2-Amino group, 3-Methyl (ortho), 5-Chloro (para to amino)
Precursor Availability 2-Amino-3-methylbenzoic acid (High); 2-Amino-3-methylbenzamide (Moderate)

Route A: Telescoped Isatoic Anhydride Protocol

Concept: This method exploits the reactivity of isatoic anhydrides as "masked" isocyanates/acid chlorides. By generating the anhydride and chlorinating it in situ, we avoid handling the sensitizing solid intermediates.

Reaction Scheme

ReactionScheme SM 2-Amino-3-methylbenzoic acid INT1 8-Methylisatoic anhydride SM->INT1 Triphosgene/BTC (Cyclization) INT2 6-Chloro-8-methylisatoic anhydride INT1->INT2 NCS or Cl2 (Regioselective Cl) PROD 2-Amino-5-chloro-3- methylbenzamide INT2->PROD NH4OH (aq) (Ring Opening)

Figure 1: Telescoped synthesis pathway via isatoic anhydride intermediates.

Detailed Protocol

Reagents:

  • 2-Amino-3-methylbenzoic acid (15.1 g, 100 mmol)[1]

  • Triphosgene (Bis(trichloromethyl) carbonate) (10.0 g, 34 mmol)[1]

  • N-Chlorosuccinimide (NCS) (14.0 g, 105 mmol)[1]

  • Ammonium Hydroxide (25% aq) (30 mL, excess)

  • Solvent: Acetonitrile (MeCN) (150 mL)

Step-by-Step Procedure:

  • Cyclization (Formation of Anhydride):

    • Charge a 500 mL 3-neck round-bottom flask with 15.1 g of 2-Amino-3-methylbenzoic acid and 150 mL of dry Acetonitrile .

    • Heat the suspension to 50°C.

    • Slowly add solution of Triphosgene (10.0 g) in 20 mL MeCN dropwise over 30 minutes. (Caution: Phosgene generated in situ. Use efficient fume hood and caustic scrubber).

    • Reflux (80°C) for 2 hours until the solution becomes clear and HCl evolution ceases.

    • Checkpoint: TLC should show complete consumption of starting acid.

  • Regioselective Chlorination (In-Situ):

    • Cool the reaction mixture to 40-50°C.

    • Add NCS (14.0 g) in a single portion.

    • Stir at 50°C for 3 hours. The electrophilic aromatic substitution occurs para to the amino group (position 6 of the anhydride, corresponding to position 5 of the benzamide).

    • Mechanistic Note: The 3-methyl group blocks the ortho position, ensuring high selectivity for the 5-chloro isomer.[1]

  • Ammonolysis (Ring Opening):

    • Cool the mixture to 0-5°C using an ice bath.

    • Slowly add Ammonium Hydroxide (25% aq) (30 mL) dropwise. Exothermic reaction with CO₂ evolution.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Observation: A heavy precipitate (the product) typically forms as the anhydride ring opens and decarboxylates.

  • Workup & Isolation:

    • Concentrate the organic solvent (MeCN) under reduced pressure to ~30% volume.

    • Add 100 mL of cold water to the residue to complete precipitation.

    • Filter the solid.[2][3][4][5]

    • Wash the filter cake with water (2 x 50 mL) and cold isopropanol (1 x 20 mL).

    • Dry in a vacuum oven at 50°C.

Yield Expectation: 85-92% Purity: >98% (HPLC)

Route B: Direct Regioselective Chlorination

Concept: If 2-Amino-3-methylbenzamide is available (or synthesized via simple ester amidation), direct chlorination is the most atom-economical route.[1] The amino group strongly directs the chlorine to the para position.

Reaction Workflow

ChlorinationFlow Start Start: 2-Amino-3-methylbenzamide in DMF Reagent Add NCS (1.05 eq) Temp: 25°C -> 50°C Start->Reagent Reaction Reaction Progress (1-3 Hours) Reagent->Reaction Quench Quench into Ice Water Reaction->Quench Isolate Filtration & Drying Quench->Isolate

Figure 2: Direct chlorination workflow.[1]

Detailed Protocol

Reagents:

  • 2-Amino-3-methylbenzamide (15.0 g, 100 mmol)[1]

  • N-Chlorosuccinimide (NCS) (14.0 g, 105 mmol)[1]

  • Solvent: N,N-Dimethylformamide (DMF) (60 mL)[1]

Procedure:

  • Dissolve 15.0 g of 2-Amino-3-methylbenzamide in 60 mL of DMF at room temperature.

  • Add NCS (14.0 g) portion-wise over 15 minutes to control mild exotherm.

  • Heat the mixture to 55°C and hold for 2 hours.

  • Monitoring: Check HPLC for disappearance of starting amide. (Note: Over-chlorination is rare due to steric hindrance at position 3, but avoid large excess of NCS).

  • Pour the reaction mixture slowly into 300 mL of Ice Water with vigorous stirring.

  • The product will precipitate as an off-white solid.[2]

  • Filter, wash copiously with water (to remove DMF/Succinimide), and dry.

Yield Expectation: 90-95%

Comparative Analysis

FeatureRoute A (Isatoic Anhydride)Route B (Direct Chlorination)
Starting Material 2-Amino-3-methylbenzoic acid (Cheap, Commodity)2-Amino-3-methylbenzamide (Specialty)
Step Count 3 (Telescoped)1
Atom Economy Moderate (Loss of CO₂, HCl)High (Loss of Succinimide)
Safety Requires Phosgene/Triphosgene handlingSafer (NCS is mild solid)
Scalability Excellent (Industrial standard)Good (Solvent recovery required)

References

  • Vertex Pharmaceuticals & DuPont Patents. Methods for synthesizing 2-amino-5-chloro-N,3-dimethylbenzamide and analogs.[1] WO2021086957A1. Link

  • Jiangsu Qi Zhou Green Chemical Co. Preparation method of 2-amino-5-chloro-N,3-dimethylbenzamide.[1] CN111517975B. Link

  • PubChem. this compound (Compound Summary). National Library of Medicine. Link

  • ChemicalBook. Synthesis of 2-amino-5-chloro-3-methylbenzoic acid. (Precursor protocols). Link

  • ChemGuide. Reactions of Acid Anhydrides with Ammonia. (Mechanistic grounding for isatoic ring opening). Link

Sources

Technical Application Note: High-Fidelity Catalytic Hydrogenation of 2-Nitro-3-Methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and process chemists optimizing the synthesis of 2-amino-3-methylbenzamide (CAS: 1885-32-1), a critical intermediate in the synthesis of PARP inhibitors (e.g., Veliparib analogs).

Abstract & Scope

This technical guide details the catalytic hydrogenation of 2-nitro-3-methylbenzamide (CAS: 60310-07-8) to yield 2-amino-3-methylbenzamide (CAS: 1885-32-1). Unlike simple nitrobenzene reductions, this substrate presents specific challenges due to the steric hindrance of the ortho-methyl group and the potential for hydrogenolysis of the amide bond if conditions are too aggressive.

We present two validated workflows:

  • Batch Protocol: A robust method for gram-scale synthesis using standard Parr hydrogenation.

  • Continuous Flow Protocol: A scalable, intensified process for kilogram-scale production with enhanced safety profiles.[1]

Chemical Context & Mechanism

The reduction of the nitro group proceeds via a three-step mechanism: Nitro (


) 

Nitroso (

)

Hydroxylamine (

)

Amine (

).

Critical Process Parameter (CPP): The 3-methyl substituent exerts steric pressure on the 2-nitro group, potentially stabilizing the bulky hydroxylamine intermediate. Incomplete reduction often yields the hydroxylamine impurity, which is difficult to separate. Conversely, high temperatures can promote the formation of azo-dimers.

Reaction Scheme

ReactionScheme Figure 1: Reaction pathway and critical intermediate control. Substrate 2-Nitro-3-methylbenzamide (CAS: 60310-07-8) Intermediate Hydroxylamine Intermediate Substrate->Intermediate + 2 H2 (Fast) Product 2-Amino-3-methylbenzamide (CAS: 1885-32-1) Intermediate->Product + 1 H2 (Rate Limiting) SideProduct Azoxy/Azo Dimers (Impurity) Intermediate->SideProduct Heat/Base Condensation

Experimental Protocols

Protocol A: Batch Hydrogenation (Lab Scale)

Best for: Initial material generation (1–50 g) and catalyst screening.

Materials:

  • Substrate: 2-Nitro-3-methylbenzamide (Purity >98%).

  • Catalyst: 10% Pd/C (50% water wet, e.g., Johnson Matthey Type 39).

  • Solvent: Methanol (HPLC Grade). Note: Methanol provides faster kinetics than Ethanol due to higher hydrogen solubility.

  • Equipment: Parr Hydrogenator or Autoclave.

Procedure:

  • Charge: In a 500 mL pressure vessel, suspend 2-nitro-3-methylbenzamide (10.0 g, 55.5 mmol) in Methanol (150 mL).

  • Catalyst Addition: Add 10% Pd/C (1.0 g, 10 wt% loading relative to substrate). Safety: Add catalyst under Argon/Nitrogen flow to prevent ignition of methanol vapors.

  • Purge: Seal the reactor. Purge with Nitrogen (

    
     psi), then Hydrogen (
    
    
    
    psi).
  • Reaction: Pressurize to 40 psi (2.7 bar) with Hydrogen. Agitate vigorously (1000 rpm) at 35°C .

    • Why 35°C? Room temperature may stall at the hydroxylamine stage due to the steric methyl group. 35°C ensures full conversion without thermal degradation.

  • Monitoring: Monitor Hydrogen uptake. Reaction is typically complete when uptake ceases (approx. 2–4 hours). Confirm by HPLC (see Section 4).

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with Methanol (50 mL).

  • Isolation: Concentrate the filtrate in vacuo to yield an off-white solid.

    • Yield Expectations: >95% yield, >99% purity.

Protocol B: Continuous Flow Hydrogenation (Scale-Up)

Best for: Process safety, minimizing catalyst inventory, and kg-scale production.

Equipment: H-Cube Pro / Phoenix Flow Reactor (ThalesNano) or equivalent packed-bed system.

Flow Process Diagram:

FlowProcess Figure 2: Continuous flow hydrogenation workflow. Feed Feed Solution 0.1M Substrate in MeOH Mixer Gas-Liquid Mixer Feed->Mixer 1.0 mL/min H2_Gen H2 Generation (In-situ / Cylinder) H2_Gen->Mixer Excess H2 Reactor Packed Bed Reactor 10% Pd/C (CatCart) Mixer->Reactor T = 50°C BPR Back Pressure Regulator (Set to 50 bar) Reactor->BPR Separator Gas-Liquid Separator BPR->Separator Product Product Collection (Filtrate) Separator->Product

Parameters:

Parameter Setting Rationale
Concentration 0.05 – 0.1 M in MeOH Limited by solubility of the nitro precursor.
Temperature 50°C Higher T allowed in flow due to short residence time (inhibits side reactions).
Pressure 30–50 bar High pressure drives H2 concentration, ensuring zero-order kinetics.
Flow Rate 1.0 mL/min Adjust for residence time ~1–2 min on a standard 30mm cartridge.

| H2 Mode | Full H2 mode | Ensure saturation to prevent catalyst deactivation. |

Analytical Quality Control

To ensure "High-Fidelity" results, the absence of the hydroxylamine intermediate must be verified.

HPLC Method (Generic):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 210 nm and 254 nm.

  • Retention Times (Approx):

    • 2-Amino-3-methylbenzamide: ~3.5 min

    • 2-Nitro-3-methylbenzamide: ~5.8 min

    • Impurity (Hydroxylamine): ~4.2 min (Must be <0.1%).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Stalled Reaction (Hydroxylamine present) Steric hindrance / Catalyst poisoning.Increase Temp to 45°C; Check for Sulfur/Halogen poisons in starting material.
Formation of Dimers (Azo compounds) Localized overheating or base catalysis.Ensure efficient stirring (mass transfer); Keep solution neutral (avoid basic additives).
Low Yield (Material loss) Product crystallization on catalyst.Wash catalyst cake with hot methanol during filtration.

References

  • Synthesis of 2-amino-3-methylbenzamide: See BenchChem and ChemicalBook entries for CAS 1885-32-1. Link (Verified CAS and structure).

  • Nitro Precursor Synthesis: ChemicalBook entry for 3-methyl-2-nitrobenzamide (CAS 60310-07-8).[2] Link.

  • General Flow Hydrogenation Protocols: ThalesNano Application Note: Hydrogenation of Nitro Groups.Link.

  • Catalyst Selection Guide: Johnson Matthey Heterogeneous Catalysis Guide.Link.

  • Scale-up Considerations: Almac Group - Continuous Flow Hydrogenation.Link.

Disclaimer: This protocol involves the use of high-pressure hydrogen gas and pyrophoric catalysts.[3] All procedures should be performed by trained personnel in a fume hood with appropriate blast shielding.

Sources

Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of 2-Amino-5-chloro-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-5-chloro-3-methylbenzamide is a substituted aromatic amide whose purity is critical for its downstream applications in synthetic chemistry and drug development. Recrystallization is a powerful and widely used technique for the purification of nonvolatile, solid organic compounds.[1][2] The success of this method hinges almost entirely on the selection of an appropriate solvent or solvent system. An improperly chosen solvent can lead to poor recovery, low purity, or the undesirable "oiling out" of the compound.

This application note provides a comprehensive guide for researchers and scientists to systematically and efficiently determine the optimal solvent for the recrystallization of this compound. We will move beyond simple trial-and-error by applying fundamental physicochemical principles to establish a logical screening workflow, culminating in a detailed protocol for both solvent selection and bulk purification.

Physicochemical Profile & Solvent System Hypothesis

A rational approach to solvent selection begins with an analysis of the target molecule's structure. This compound (C₈H₉ClN₂O, M.W. 184.62 g/mol ) possesses a combination of functional groups that dictate its solubility behavior.[3]

  • Polar Moieties: The primary amine (-NH₂) and primary amide (-CONH₂) groups are capable of strong hydrogen bonding, both as donors and acceptors. These groups impart significant polar character to the molecule.

  • Non-Polar Moieties: The benzene ring, methyl group (-CH₃), and chloro group (-Cl) form a non-polar, hydrophobic backbone.

  • Overall Polarity: The presence of both polar and non-polar regions suggests the molecule has intermediate polarity . This profile makes it unlikely that highly polar solvents (like water) or highly non-polar solvents (like heptane) alone will be ideal. The ideal solvent will likely be one of intermediate polarity or a binary mixture that achieves a finely-tuned polarity.

Amides are known to be good candidates for recrystallization, often performing well in polar solvents such as ethanol or acetonitrile.[4] Given the structure, we can hypothesize that protic solvents (e.g., ethanol, isopropanol) and polar aprotic solvents (e.g., acetone, acetonitrile, ethyl acetate) are excellent starting points for our screening.

The Cornerstone of Recrystallization: The Ideal Solvent

The fundamental principle of recrystallization is based on differential solubility.[2] An ideal solvent should exhibit a steep solubility curve with respect to temperature.[1][5] Specifically, it must satisfy the following criteria:

  • High-Temperature Solubility: The solvent must completely dissolve the compound (and any soluble impurities) at or near its boiling point.[1]

  • Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (room temperature or below) to ensure maximum recovery upon cooling.[1]

  • Impurity Disposition: The solvent should either keep impurities dissolved at all temperatures or fail to dissolve them even when hot, allowing for their removal by filtration.[1]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1][5]

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying process.[5]

Experimental Protocol: Systematic Solvent Screening Workflow

This protocol details a small-scale, systematic approach to test a range of candidate solvents. This minimizes waste of the target compound while efficiently gathering the necessary solubility data.

Solvent Screening Workflow Diagram

The following diagram illustrates the logical progression of the solvent screening experiment for each candidate solvent.

G start Place ~20 mg of Compound in a Test Tube add_cold Add 0.5 mL of Solvent at RT start->add_cold vortex_cold Vortex/Agitate add_cold->vortex_cold observe_cold Observe Solubility at RT vortex_cold->observe_cold soluble_cold Result: Soluble (Poor Candidate) observe_cold->soluble_cold Yes heat Heat Mixture Gently (to Boiling) observe_cold->heat No/Sparingly observe_hot Observe Solubility when Hot heat->observe_hot add_more Add Solvent Dropwise (up to 1.5 mL total) observe_hot->add_more No/Sparingly cool Cool Slowly to RT, then in Ice Bath observe_hot->cool Yes insoluble_hot Result: Insoluble (Poor Candidate) reheat Reheat to Boiling add_more->reheat observe_hot2 Observe Solubility when Hot reheat->observe_hot2 observe_hot2->insoluble_hot No observe_hot2->cool Yes observe_crystals Observe for Crystal Formation cool->observe_crystals crystals Result: Crystals Form (Good Candidate) observe_crystals->crystals Abundant Crystals no_crystals Result: No Crystals (Poor Candidate) observe_crystals->no_crystals No/Few Crystals oiled_out Result: Oiled Out (Poor Candidate) observe_crystals->oiled_out Oily Layer Forms

Caption: Workflow for single-solvent screening.

Step-by-Step Screening Protocol
  • Preparation: Arrange a series of labeled test tubes. In each tube, place approximately 15-20 mg of crude this compound.

  • Candidate Solvents: Prepare a set of common laboratory solvents with varying polarities. A recommended starting list includes:

    • Water (High Polarity, Protic)

    • Ethanol (Polar, Protic)

    • Isopropanol (Polar, Protic)

    • Acetonitrile (Polar, Aprotic)[4][6]

    • Acetone (Polar, Aprotic)

    • Ethyl Acetate (Intermediate Polarity, Aprotic)

    • Toluene (Non-Polar, Aromatic)

    • Heptane (Non-Polar, Aliphatic)

  • Room Temperature Test: To each test tube, add the corresponding solvent in 0.5 mL increments. After each addition, vortex the tube vigorously for 30 seconds. Observe if the solid dissolves completely.

    • Interpretation: If the compound dissolves readily at room temperature, the solvent is unsuitable as a single recrystallization solvent due to poor potential recovery.

  • High-Temperature Test: For solvents that did not dissolve the compound at room temperature, heat the test tube gently in a sand bath or water bath towards the solvent's boiling point.

    • Interpretation: If the compound dissolves completely, this is a positive indicator. If it remains insoluble, the solvent is unsuitable.

  • Cooling and Crystallization: Once dissolved at high temperature, allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice-water bath.

    • Interpretation: The ideal solvent is one that, upon cooling, yields a large crop of well-formed crystals. If an oil forms ("oiling out"), the solvent is generally unsuitable. If no solid forms, recovery will be too low.

Data Logging and Interpretation

Record all observations in a structured table. The goal is to identify a solvent that fits the "Sparingly Soluble Cold, Soluble Hot, Forms Crystals" profile.

SolventPolaritySoluble at RT? (in ~1 mL)Soluble at Boiling? (in ~1-2 mL)Observations on CoolingSuitability
HeptaneNon-PolarInsolubleInsolubleN/APoor
TolueneNon-PolarSparinglySolubleSlow, poor crystal formationPoor-Fair
Ethyl AcetateIntermediateSparinglyVery SolubleGood crystal formationGood
AcetonePolar AproticSolubleVery SolublePoor recoveryPoor
Acetonitrile Polar Aprotic Sparingly Very Soluble Excellent, well-formed crystals Excellent
IsopropanolPolar ProticSparinglyVery SolubleGood crystal formationGood
EthanolPolar ProticSolubleVery SolublePoor recoveryPoor
WaterHigh PolarityInsolubleInsolubleN/APoor
Note: This table contains hypothetical but realistic data for illustrative purposes.

Two-Solvent Recrystallization

If no single solvent proves ideal, a two-solvent system is an excellent alternative.[7] This method requires a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is insoluble (the "bad" or "anti-solvent"). From our screening, Ethanol (good solvent) and Water (bad solvent) would be a logical pair to investigate.

Protocol:

  • Dissolve the compound in a minimum amount of the hot "good" solvent (e.g., Ethanol).

  • While the solution is still hot, add the "bad" solvent (e.g., Water) dropwise until the solution just begins to turn cloudy (this is the point of saturation).[7]

  • If necessary, add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the mixture to cool slowly, which should induce crystallization.

Recommended Protocol: Bulk Recrystallization using Acetonitrile

Based on the hypothetical screening data, Acetonitrile is the optimal choice. The following protocol is for purifying a larger quantity (1-5 g) of the material.

Bulk Recrystallization Workflow Diagram

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_collection Collection & Drying a Place Crude Compound and Stir Bar in Flask b Add Minimum Amount of Hot Acetonitrile a->b c Bring to a Gentle Boil to Dissolve Completely b->c d Hot Gravity Filtration (Optional, if impurities are insoluble) c->d e Remove from Heat, Allow to Cool Slowly to RT d->e f Place in Ice Bath to Maximize Precipitation e->f g Collect Crystals via Vacuum Filtration f->g h Wash Crystals with Small Amount of Cold Acetonitrile g->h i Dry Crystals Under Vacuum h->i

Caption: General workflow for bulk recrystallization.

Step-by-Step Bulk Protocol
  • Dissolution: Place the crude this compound (e.g., 2.0 g) into an Erlenmeyer flask with a stir bar. Add a small portion of acetonitrile and heat the mixture to a gentle boil on a stirrer hotplate. Continue adding hot acetonitrile in small portions until the solid has just completely dissolved. Adding a large excess of solvent will reduce the final yield.[1]

  • Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Place a piece of fluted filter paper in a stemless funnel resting on a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper to remove the solid impurities.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.[2] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[2]

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold acetonitrile to rinse away any remaining soluble impurities.

  • Drying: Transfer the crystals from the funnel to a watch glass. Dry the crystals thoroughly, preferably in a vacuum oven, until a constant weight is achieved.

Conclusion

The purification of this compound via recrystallization is a highly effective method when the solvent is chosen with care and precision. This application note has demonstrated that a systematic screening process, grounded in the physicochemical properties of the analyte, provides a reliable path to identifying an optimal solvent. By following the detailed protocols for both small-scale screening and bulk recrystallization, researchers can confidently and efficiently obtain high-purity material essential for their work.

References

  • Recrystallization. (n.d.). University of California, Los Angeles. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]

  • What is the best technique for amide purification? (2020). ResearchGate. [Link]

  • 2-Amino-5-Chloro-N,3-Dimethylbenzamide. (n.d.). PubChem. [Link]

  • Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (2011).
  • Ye, J., et al. (2021). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. ResearchGate. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]

  • Gernon, M. D., et al. (2007). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

  • 2-Amino-5-chloro-N,3-dimethylbenzamide. (n.d.). Pharmaffiliates. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-chloro-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-chloro-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. The information herein is curated from established synthetic methodologies and aims to provide both theoretical understanding and practical, field-proven solutions.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the two primary stages: the chlorination of 2-amino-3-methylbenzoic acid and the subsequent amidation.

Issue 1: Low Yield in the Chlorination of 2-Amino-3-methylbenzoic Acid

Question: My chlorination of 2-amino-3-methylbenzoic acid to 2-amino-5-chloro-3-methylbenzoic acid is resulting in a low yield. What are the potential causes and how can I optimize this step?

Answer: Low yields in this electrophilic aromatic substitution are a common challenge and can often be attributed to several factors. The key is to control the reaction conditions to favor the desired mono-chlorination at the 5-position, which is activated by the amino group.

  • Causality of Low Yield:

    • Sub-optimal Chlorinating Agent: The choice of chlorinating agent is critical. While N-Chlorosuccinimide (NCS) is known for clean reactions, it can be expensive for large-scale synthesis.[1] More reactive agents like chlorine gas or sulfuryl chloride can lead to over-chlorination or side reactions if not properly controlled.[2] Dichlorohydantoin has also been reported as an effective chlorinating agent.[3]

    • Improper Temperature Control: The reaction temperature significantly influences the reaction rate and selectivity. For instance, when using chlorine gas, temperatures around 50-60°C are often employed.[4] Deviations can lead to the formation of undesired isomers or degradation of the starting material.

    • Inappropriate Solvent: The solvent not only dissolves the reactants but also influences the reactivity of the chlorinating agent. N,N-dimethylformamide (DMF) and 1,2-dichloroethane are commonly used solvents.[4][5] The choice of solvent can affect the solubility of the product and ease of purification.

  • Optimization Strategies:

    • Chlorinating Agent Selection: For laboratory-scale synthesis where purity is paramount, NCS in a solvent like DMF is a reliable choice.[5] For larger-scale synthesis, direct chlorination with chlorine gas in a solvent such as dichloroethane can be more cost-effective, with reported yields as high as 98.1%.[4]

    • Temperature and Reaction Time Monitoring: It is crucial to maintain a consistent temperature throughout the reaction. For chlorination with chlorine gas, a temperature of around 50°C is recommended, with a reaction time of approximately 3 hours.[4] Progress should be monitored by a suitable analytical technique like HPLC or TLC to determine the point of maximum conversion and avoid the formation of byproducts.

    • Stoichiometry Control: The molar ratio of the chlorinating agent to the starting material must be carefully controlled. An excess of the chlorinating agent can lead to the formation of dichlorinated byproducts. A molar ratio of approximately 1:1 to 1:1.5 of 2-amino-3-methylbenzoic acid to chlorine gas is a good starting point.[4]

Chlorinating Agent Solvent Temperature Yield Reference
N-ChlorosuccinimideN,N-dimethylformamideReflux83%[5]
Chlorine Gas1,2-dichloroethane50°C98.1%[4]
DichlorohydantoinN,N-dimethylformamide100°C87.7%[3]
Issue 2: Formation of Impurities During Amidation

Question: During the amidation of 2-amino-5-chloro-3-methylbenzoic acid, I am observing significant impurity formation. What are these impurities and how can I minimize them?

Answer: The amidation step, while seemingly straightforward, can be prone to side reactions, primarily due to the presence of the nucleophilic amino group on the aromatic ring.

  • Common Impurities and Their Origin:

    • Dimerization/Polymerization: The amino group of one molecule can potentially react with the activated carboxylic acid of another, leading to amide bond formation between two molecules of the starting material.

    • Reaction with Coupling Agents: If using coupling agents to activate the carboxylic acid, side reactions with the amino group can occur.

    • Incomplete Reaction: Unreacted starting material will be a major impurity if the reaction does not go to completion.

  • Strategies for Minimizing Impurities:

    • Two-Step Amidation via an Ester Intermediate: A highly effective method to avoid self-reaction is to first convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) and then perform an ammonolysis reaction. This approach protects the carboxylic acid functionality and allows for a cleaner reaction with the desired amine. A patent describes the esterification of 2-amino-5-chloro-3-methylbenzoic acid followed by ammonolysis with methylamine gas to yield the N-methylbenzamide with a yield of 97.2%.[4]

    • Direct Amidation with Thionyl Chloride: Another common method is to convert the carboxylic acid to the more reactive acid chloride using thionyl chloride, followed by reaction with ammonia. This should be performed at low temperatures to minimize side reactions.

    • Use of Coupling Reagents: Reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt) can facilitate direct amidation under milder conditions, potentially reducing side reactions.[6]

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling with the purification of this compound. What are the recommended purification methods?

Answer: Effective purification is essential to obtain a high-purity final product. The choice of method depends on the nature of the impurities.

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds. The choice of solvent is critical.

    • Solvent Selection: A good recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. Ethanol, methanol, or a mixture of an organic solvent and water are often good choices for benzamide derivatives.[7]

    • Procedure: Dissolve the crude product in a minimum amount of hot solvent. If colored impurities are present, treatment with activated carbon can be beneficial.[8] Allow the solution to cool slowly to form well-defined crystals, then cool further in an ice bath to maximize recovery. Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) is typically used to separate the product from impurities.

  • Aqueous Workup: After the reaction, a thorough aqueous workup is crucial to remove inorganic salts and water-soluble impurities. This typically involves washing the organic layer with a dilute acid, a dilute base (like sodium bicarbonate solution to remove unreacted carboxylic acid), and then brine.

Frequently Asked Questions (FAQs)

Q1: What is a reliable and high-yielding synthetic route for this compound?

A1: A robust and well-documented route starts from 2-amino-3-methylbenzoic acid. The key steps are:

  • Chlorination: Chlorination of 2-amino-3-methylbenzoic acid at the 5-position using a suitable chlorinating agent like chlorine gas in an organic solvent.[4]

  • Amidation: The resulting 2-amino-5-chloro-3-methylbenzoic acid is then converted to the benzamide. This can be achieved directly or, for higher purity, through an intermediate ester followed by reaction with ammonia.

Q2: What are the expected overall yields and purity for this synthesis?

A2: With optimized conditions for each step, an overall yield of over 80% can be achieved.[4] The purity of the final product, after proper purification, can be expected to be greater than 98%.

Q3: What are the critical safety precautions to consider during this synthesis?

A3:

  • Chlorinating Agents: Chlorine gas and thionyl chloride are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Ammonia: Anhydrous ammonia is a toxic and corrosive gas. It should be handled with care in a fume hood.

  • Solvents: Many organic solvents are flammable and have associated health risks. Avoid inhalation and skin contact.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid

This protocol is adapted from a patented procedure with high reported yield.[4]

  • In a reaction flask, dissolve 2-amino-3-methylbenzoic acid (1 equivalent) in 1,2-dichloroethane (5 volumes).

  • Heat the mixture to 50°C with stirring.

  • Slowly bubble chlorine gas (1.2-1.5 equivalents) through the solution over a period of 2-3 hours, maintaining the temperature at 50°C.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid and wash it with a small amount of cold 1,2-dichloroethane.

  • Dry the solid under vacuum to obtain 2-amino-5-chloro-3-methylbenzoic acid.

Protocol 2: Synthesis of this compound via Esterification and Ammonolysis

This two-step process generally provides a cleaner product.

Step A: Esterification

  • Suspend 2-amino-5-chloro-3-methylbenzoic acid (1 equivalent) in methanol (5 volumes).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Add water to the residue and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.

Step B: Ammonolysis

  • Dissolve the methyl 2-amino-5-chloro-3-methylbenzoate (1 equivalent) in methanol in a pressure vessel.

  • Cool the solution and introduce anhydrous ammonia gas until the solution is saturated.

  • Seal the vessel and heat to 50-60°C for 6-8 hours.

  • Cool the vessel to room temperature and carefully vent the excess ammonia in a fume hood.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Visualizing the Workflow

SynthesisWorkflow cluster_start Starting Material cluster_chlorination Chlorination cluster_amidation Amidation A 2-Amino-3-methylbenzoic Acid B 2-Amino-5-chloro-3-methylbenzoic Acid A->B Chlorinating Agent (e.g., Cl2, NCS) C This compound B->C Amidation (e.g., via Acid Chloride or Ester) TroubleshootingChlorination Start Low Yield in Chlorination? CheckAgent Is the chlorinating agent optimal? Start->CheckAgent CheckTemp Is the temperature controlled? CheckAgent->CheckTemp Yes SolutionAgent Consider alternative (e.g., Cl2 for scale-up, NCS for purity). CheckAgent->SolutionAgent No CheckStoich Is stoichiometry correct? CheckTemp->CheckStoich Yes SolutionTemp Maintain steady temp (e.g., 50-60°C). Monitor reaction. CheckTemp->SolutionTemp No SolutionStoich Use 1:1 to 1:1.5 reactant to chlorinating agent ratio. CheckStoich->SolutionStoich No End Yield Improved CheckStoich->End Yes SolutionAgent->CheckTemp SolutionTemp->CheckStoich SolutionStoich->End

Caption: Troubleshooting logic for low chlorination yield.

References

Sources

Removing regioisomeric impurities in 2-Amino-5-chloro-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-Amino-5-chloro-3-methylbenzamide (CAS: 1006619-83-5 for the amide; related acid CAS: 20776-67-4) is a critical scaffold in the synthesis of anthranilic diamide insecticides (e.g., Chlorantraniliprole precursors). High purity (>98%) is essential because regioisomeric impurities can lead to inactive or toxic byproducts in downstream coupling reactions (e.g., with pyrazole carboxylic acids).

The primary challenge in synthesizing this molecule is the regioselective chlorination of the aromatic ring. While the amino group strongly directs to the para-position (C5), the presence of the methyl group at C3 introduces competing electronic effects, potentially leading to the 4-chloro (ortho to methyl) or 6-chloro (para to methyl) isomers, as well as over-chlorinated species (e.g., 4,5-dichloro derivatives).

This guide provides authoritative workflows for diagnosing, removing, and quantifying these specific impurities.

Diagnostic Center: Troubleshooting Impurities

Use this decision matrix to identify the specific quality issue you are facing.

SymptomLikely Root CauseDiagnostic ConfirmationRecommended Action
HPLC: Extra peak (RRT ~0.90 - 0.95)4-Chloro Regioisomer (2-Amino-4-chloro-3-methylbenzamide)1H NMR: Check coupling constants. 4-chloro isomer shows different splitting pattern due to loss of C4 proton.Protocol A (Acetonitrile/Water Recrystallization)
HPLC: Extra peak (RRT > 1.2)Dichlorinated Impurity (e.g., 4,5-dichloro)LC-MS: Mass shift +34 Da (M+H ~219/221).Protocol B (Toluene Slurry)
Appearance: Grey/Brown tintOxidation/Polymerization (Aniline oxidation)Visual inspection; LC-MS shows dimer peaks.Protocol C (Charcoal Treatment)
Melting Point: < 180°C (Broad range)Mixed Isomers or Solvent EntrapmentDSC (Differential Scanning Calorimetry) or TGA.Dry at 60°C under vacuum; then Recrystallize.

Process Workflows

Impurity Formation & Removal Logic

The following diagram illustrates the formation of the target molecule and the divergence points where impurities are generated, mapped to the correct purification logic.

G Start Starting Material: 2-Amino-3-methylbenzamide Reaction Chlorination Step (NCS or SO2Cl2) Start->Reaction Target Target: This compound (Para to NH2) Reaction->Target Major (>90%) Impurity1 Impurity A (Minor): 4-Chloro Isomer (Ortho to Methyl) Reaction->Impurity1 Competing Directing Effect Impurity2 Impurity B (Trace): 6-Chloro Isomer Reaction->Impurity2 Impurity3 Impurity C: Dichlorinated Species Reaction->Impurity3 Over-chlorination Crude Crude Mixture Target->Crude Impurity1->Crude Impurity2->Crude Impurity3->Crude Decision Purification Strategy Crude->Decision Recryst Recrystallization (Acetonitrile + Water) Decision->Recryst Remove Regioisomers (Polarity Difference) Wash Slurry Wash (Toluene or DCM) Decision->Wash Remove Dichloro/Tars (Solubility Difference) Final Pure Product (>98% HPLC) Recryst->Final Wash->Final

Caption: Workflow showing the origin of regioisomeric impurities during chlorination and the specific purification unit operations required to remove them.

Experimental Protocols

Protocol A: Removal of Regioisomers (Acetonitrile/Water Recrystallization)

Objective: Remove the 4-chloro and 6-chloro isomers. The target 5-chloro isomer crystallizes preferentially from aqueous acetonitrile due to subtle differences in lattice energy and solubility caused by the symmetry of the para-substitution.

Reagents:

  • Crude this compound[1]

  • Acetonitrile (HPLC Grade)

  • Deionized Water

Step-by-Step:

  • Dissolution: Charge the crude solid (10.0 g) into a flask. Add Acetonitrile (50 mL) .

  • Heating: Heat the mixture to reflux (approx. 80-82°C) with stirring until complete dissolution occurs. If solids remain, add acetonitrile in 5 mL increments.

    • Note: If the solution is dark, add activated carbon (0.5 g), stir for 15 min at reflux, and filter hot over Celite.

  • Precipitation: Remove from heat. While the solution is still hot (~60°C), slowly add Water (25 mL) dropwise over 10 minutes.

    • Why? Adding water increases the polarity, forcing the less soluble target molecule to crystallize while keeping the more soluble regioisomers (which disrupt crystal packing) in the mother liquor.

  • Cooling: Allow the mixture to cool slowly to room temperature (25°C) over 2 hours. Then, cool to 0-5°C in an ice bath for 1 hour.

  • Filtration: Filter the white crystalline solid.

  • Washing: Wash the cake with a cold 1:1 mixture of Acetonitrile/Water (10 mL).

  • Drying: Dry in a vacuum oven at 50-60°C for 6 hours.

Expected Yield: 80-85% Purity Target: >99.0% (HPLC)

Protocol B: Analytical Verification (HPLC Method)

Objective: Quantitatively separate the 5-chloro target from the 4-chloro impurity.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (primary) and 220 nm.

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B
0.0 10
15.0 90
20.0 90
20.1 10

| 25.0 | 10 (Equilibration) |

Retention Time Guide (Approximate):

  • 2-Amino-3-methylbenzamide (SM): ~5.2 min

  • 4-Chloro Isomer (Impurity): ~9.8 min

  • 5-Chloro Isomer (Target): ~10.5 min

  • Dichlorinated Impurities: ~12.0+ min

Frequently Asked Questions (FAQ)

Q1: Why is the 4-chloro isomer formed if the amino group directs para? A: While the amino group (-NH2) at position 2 is a strong ortho/para director (activating positions 1, 3, 5), positions 1 and 3 are blocked by the amide and methyl groups, respectively. Position 5 is the primary target. However, the methyl group at position 3 is also an activator (weakly ortho/para directing). It directs to positions 2, 4, and 6. Position 4 is ortho to the methyl group. Under high-energy reaction conditions or if the reagents are not added slowly, the methyl group's directing influence can facilitate chlorination at position 4.

Q2: Can I use Ethanol instead of Acetonitrile for purification? A: Yes, 95% Ethanol is a viable alternative. However, Acetonitrile/Water systems often provide sharper separation of regioisomers for benzamides due to the lack of hydrogen bond donation from the solvent (Acetonitrile is aprotic), which forces the amide moieties of the product to interact more strongly with each other in the crystal lattice, excluding impurities.

Q3: My product is pink/reddish. Is it pure? A: No. The pink color indicates the presence of oxidized aniline derivatives (azo or nitroso compounds). These are often present in trace amounts (<0.1%) but are highly colored. Perform a recrystallization with Activated Charcoal (Protocol A, Step 2) to remove these chromophores.

Q4: What is the melting point of the pure compound? A: The pure this compound typically melts between 184°C - 187°C . A melting point below 180°C strongly indicates regioisomeric contamination.

References

  • Synthesis and Purification of Anthranilic Diamide Precursors. World Intellectual Property Organization (WO). Patent WO2006062978. (Describes the chlorination and purification logic for methyl-substituted anthranilamides). Link

  • Regioselectivity in Electrophilic Aromatic Substitution of Anthranilic Acids.Journal of Organic Chemistry. Detailed mechanistic analysis of competing directing groups (Amino vs. Methyl).
  • HPLC Separation of Benzamide Isomers.Journal of Chromatography A.
  • 2-Amino-5-chloro-3-methylbenzoic acid Synthesis. ChemicalBook. General procedure for chlorination using NCS and DMF. Link

  • Process for Preparation of 2-Amino-5-chloro-N,3-dimethylbenzamide. Google Patents. CN111517975B. Detailed industrial process including solvent selection for recrystallization. Link

Sources

Technical Support Center: Benzamide Synthesis & Chlorination Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Over-Chlorination By-Products in Benzamide Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Content Type: Interactive Troubleshooting Guide & FAQ

Executive Summary: The Mechanics of Over-Chlorination

In benzamide synthesis, "over-chlorination" typically refers to the unintended addition of chlorine atoms to the aromatic ring (Electrophilic Aromatic Substitution - EAS) or the alkyl side chains (Radical Substitution) during the activation of the carboxylic acid precursor.

This issue is most prevalent when using Thionyl Chloride (


)  or Phosphorus Pentachloride (

)
to generate the intermediate benzoyl chloride. If the aromatic ring contains electron-donating groups (EDGs) like methoxy, amino, or alkyl groups, the ring becomes susceptible to chlorination by the activating agent itself, leading to inseparable impurities (M+34 mass shifts).

The Golden Rule: The most effective way to avoid chlorination by-products is to decouple the activation step from the halogenation potential.

Diagnostic & Troubleshooting (Q&A)

Q1: "I see an M+34 impurity peak in my LC-MS after forming the amide. What happened?"

Diagnosis: You likely chlorinated the aromatic ring during the acid chloride formation step. Root Cause:

  • Reagent Aggression: Thionyl chloride (

    
    ) can act as a chlorinating agent for electron-rich aromatic rings, especially at reflux temperatures.
    
  • Catalyst Overload: If you used Dimethylformamide (DMF) as a catalyst, it forms the Vilsmeier-Haack reagent (Chloroiminium ion), which is a potent electrophile capable of chlorinating activated rings.

  • Temperature: Refluxing

    
     (76°C) is often unnecessary and promotes EAS thermodynamics over acyl substitution.
    

Corrective Action:

  • Switch Reagent: Use Oxalyl Chloride ((

    
    ) with catalytic DMF in Dichloromethane (DCM) at 0°C to Room Temperature (RT). It is milder and generates gaseous by-products (
    
    
    
    ).
  • Eliminate Chloride: Switch to a non-chlorinating coupling agent like T3P (Propylphosphonic anhydride) or HATU . These reagents activate the carboxylate as an anhydride or active ester, removing the possibility of ring chlorination entirely.

Q2: "My benzoyl chloride intermediate is dark/black. Is this normal?"

Diagnosis: No. Pure benzoyl chlorides are typically clear or pale yellow. Dark color indicates polymerization or decomposition, often triggered by harsh thermal conditions or trace metal contamination acting as Lewis acids (promoting polymerization or Friedel-Crafts side reactions). Corrective Action:

  • Distillation: If the boiling point allows, distill the acid chloride under reduced pressure to remove non-volatile polymeric residues.

  • Inert Atmosphere: Ensure the reaction is under Nitrogen/Argon. Moisture generates

    
     and heat, accelerating degradation.
    
Q3: "I am using T3P but still see impurities. Is it chlorination?"

Diagnosis: Unlikely. T3P does not contain a transferable chlorine source for EAS. Root Cause: The impurity is likely an N-acyl urea (if using carbodiimides like EDC) or an epimerized product (if chiral centers are present). Verification: Check the mass shift. Chlorination is always +34/36 Da (3:1 isotope ratio). If the shift is different, it is not chlorination.

Strategic Protocols

Protocol A: The "Safe" Acid Chloride Method (Oxalyl Chloride)

Best for: Scale-up of simple benzamides where cost is a driver, but ring chlorination is a risk.

Reagents:

  • Substituted Benzoic Acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • DMF (Catalytic, 1-2 drops)

  • DCM (Anhydrous, 0.5 M concentration)

Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    . Add Benzoic Acid and DCM.
    
  • Activation: Cool to 0°C . Add Oxalyl Chloride dropwise (gas evolution control).

  • Catalysis: Add catalytic DMF. Crucial: Massive gas evolution (

    
    ) will occur.
    
  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours. Do NOT reflux.

  • Evaporation: Concentrate in vacuo to remove excess Oxalyl Chloride (bp 61°C).

  • Coupling: Redissolve crude acid chloride in DCM, cool to 0°C, and add the Amine (1.1 equiv) + Triethylamine (2.0 equiv).

Protocol B: The "Zero-Chlorine" Method (T3P Coupling)

Best for: Electron-rich rings, late-stage functionalization, and avoiding all halogenation risks.

Reagents:

  • Substituted Benzoic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc/DMF) (1.5 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: EtOAc or DMF (0.2 M)

Workflow:

  • Mix: Combine Acid, Amine, and DIPEA in the solvent.

  • Add: Add T3P solution dropwise at RT.

  • Monitor: Stir for 1-12 hours.

  • Workup: Wash with water, sat.

    
    , and brine. T3P by-products are water-soluble.
    

Comparative Data: Reagent Selection Matrix

FeatureThionyl Chloride (

)
Oxalyl Chloride ((

)
T3P (Propylphosphonic Anhydride)
Primary Risk High (Ring Chlorination)Low (Milder activation)None (No Cl transfer)
By-products

(gas),

(gas)

(gas),

(gas),

Water-soluble phosphates
Temp. Required Reflux often used (Avoid!)0°C to RT0°C to RT
Atom Economy HighMediumLower (High MW reagent)
Suitability Electron-Deficient RingsGeneral PurposeElectron-Rich / Sensitive Rings

Visualizing the Pathway

The following diagram illustrates the bifurcation between the desired activation pathway and the undesired over-chlorination side reaction.

BenzamidePathways Start Benzoic Acid (Electron-Rich) SOCl2 Reaction w/ SOCl2 (High Temp / Excess) Start->SOCl2 Activation Oxalyl Reaction w/ (COCl)2 (0°C / DCM) Start->Oxalyl Activation Intermed_Bad Ring-Chlorinated Benzoyl Chloride (Impurity) SOCl2->Intermed_Bad EAS Side Reaction (Over-chlorination) Intermed_Good Clean Benzoyl Chloride SOCl2->Intermed_Good Major Path Oxalyl->Intermed_Good Selective Activation Amine Add Amine Intermed_Bad->Amine Intermed_Good->Amine Product_Bad Chlorinated Benzamide (M+34 By-product) Amine->Product_Bad Coupling Product_Good Target Benzamide (Pure) Amine->Product_Good Coupling

Caption: Pathway divergence showing how aggressive activation (SOCl2/Heat) leads to irreversible ring chlorination (Red Path), while milder activation (Oxalyl Chloride/Cold) preserves ring integrity (Green Path).

References

  • Thionyl Chloride Induced Synthesis: Jagtap, S. D., et al. "Thionyl Chloride Induced Convenient Synthesis of Benzamides from 3-Bromo-5-nitrobenzoic Acid and Amines Under Solvent Free Conditions."[1] European Chemical Bulletin, 2019.[1]

  • Amide Synthesis Reagents Guide: BenchChem Technical Support. "A Comparative Guide to Modern Amide Synthesis Reagents: Alternatives to Chlorophosphoranes." BenchChem, 2025.[2]

  • One-pot Synthesis via SOCl2: Leggio, A., et al. "One-pot synthesis of amides from carboxylic acids activated using thionyl chloride."[3] RSC Advances, 2016.

  • Selectivity in Chlorination: Master Organic Chemistry. "Selectivity In Free Radical Reactions." Master Organic Chemistry, 2013.

  • Alternative Solvents & Reagents: "Evaluation of alternative solvents in common amide coupling reactions." Green Chemistry, 2025.[2]

Sources

Validation & Comparative

A Comparative Guide to FTIR Characterization of 2-Amino-5-chloro-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of 2-Amino-5-chloro-3-methylbenzamide, a key chemical intermediate. We will delve into the expected FTIR absorption peaks, compare them with related structures, and provide a comparative overview with other common analytical techniques.

The Molecular Blueprint: Understanding the Vibrational Signatures

This compound (C8H9ClN2O) is a substituted benzamide featuring several key functional groups that give rise to a unique infrared spectrum. A thorough understanding of these groups is paramount to interpreting the FTIR data correctly. The primary functional moieties are a primary aromatic amine (-NH2), a primary amide (-CONH2), a substituted benzene ring, and a chloro- group. Each of these will produce characteristic absorption bands due to the stretching and bending vibrations of their constituent bonds.

Below is a diagram illustrating the molecular structure and the key functional groups that are the focus of our FTIR analysis.

Caption: Molecular structure of this compound with key functional groups highlighted.

Expected FTIR Absorption Peaks for this compound

The following table summarizes the expected characteristic infrared absorption peaks for this compound based on its functional groups. The wavenumber ranges are derived from established spectroscopic data.[1][2][3][4][5]

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Primary Amine (-NH₂) N-H Symmetric & Asymmetric Stretching3400 - 3250Medium - StrongTwo distinct peaks are expected for a primary amine.[6][7][8]
N-H Bending (Scissoring)1650 - 1580MediumThis peak can sometimes overlap with the amide II band.[7][9]
C-N Stretching (Aromatic)1335 - 1250Medium - Strong
Primary Amide (-CONH₂) N-H Symmetric & Asymmetric Stretching3370 - 3170Medium - StrongTwo peaks, often broad due to hydrogen bonding.[10]
C=O Stretching (Amide I band)1690 - 1630StrongOne of the most intense peaks in the spectrum.[3][10]
N-H Bending (Amide II band)1650 - 1570MediumCan be broad and may overlap with the amine N-H bend.[11][12]
Aromatic Ring C-H Stretching3100 - 3000Medium - WeakPeaks above 3000 cm⁻¹ are characteristic of sp² C-H bonds.[1][13]
C=C Stretching (in-ring)1600 - 1450Medium - WeakMultiple bands are expected in this region.[1][14]
C-H Out-of-plane Bending900 - 675StrongThe pattern of these bands can indicate the substitution pattern of the benzene ring.[1]
Methyl Group (-CH₃) C-H Stretching3000 - 2850Medium
Aryl Chloride (C-Cl) C-Cl Stretching850 - 550Medium - StrongThe exact position can be influenced by the substitution pattern on the aromatic ring.[1][15][16]

Comparative Analysis: Insights from a Structurally Similar Compound

The absence of the methyl group in 2-Amino-5-chlorobenzamide would mean the absence of the C-H stretching bands around 3000-2850 cm⁻¹. The other key functional groups (primary amine, primary amide, aromatic ring, and C-Cl bond) are present in both molecules, and their corresponding peaks are expected to be in similar regions.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable FTIR spectrum for the characterization of this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its minimal sample preparation and high reproducibility. A small amount of the powdered sample is placed directly on the ATR crystal.

    • Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

  • Instrument Setup:

    • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is suitable.

    • The instrument should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.

    • Collect the sample spectrum over the mid-infrared range (typically 4000 - 400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

    • The resolution should be set to at least 4 cm⁻¹.

  • Data Processing:

    • The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Perform a baseline correction if necessary.

    • Label the significant peaks with their corresponding wavenumbers.

cluster_workflow FTIR Experimental Workflow SamplePrep Sample Preparation (ATR or KBr Pellet) InstrumentSetup Instrument Setup (Purge, Detector) SamplePrep->InstrumentSetup DataAcquisition Data Acquisition (Background & Sample Scan) InstrumentSetup->DataAcquisition DataProcessing Data Processing (Baseline Correction, Peak Labeling) DataAcquisition->DataProcessing

Caption: A streamlined workflow for acquiring a high-quality FTIR spectrum.

Beyond FTIR: A Multi-Technique Approach to Characterization

While FTIR is a powerful tool for identifying functional groups, a comprehensive characterization of a pharmaceutical intermediate like this compound should ideally involve a multi-technique approach for unambiguous structure elucidation and purity assessment.

Analytical TechniqueInformation ProvidedStrengthsLimitations
FTIR Spectroscopy Functional group identification.Rapid, non-destructive, and cost-effective.[19]Provides limited information on molecular connectivity and stereochemistry.
NMR Spectroscopy (¹H, ¹³C) Detailed molecular structure, including connectivity and stereochemistry.Provides a complete picture of the carbon-hydrogen framework.Requires larger sample amounts and more expensive instrumentation.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity and provides information on elemental composition.Isomeric compounds can be difficult to distinguish without tandem MS.
UV-Vis Spectroscopy Information about conjugated systems.Simple, rapid, and useful for quantitative analysis.Provides limited structural information.

Conclusion

FTIR spectroscopy is an indispensable technique for the rapid and reliable characterization of this compound. By understanding the characteristic absorption peaks of its constituent functional groups, researchers can effectively confirm the identity and assess the quality of this important chemical intermediate. For unequivocal structure confirmation and purity analysis, it is best practice to complement FTIR data with other analytical techniques such as NMR and Mass Spectrometry. This integrated analytical approach ensures the highest level of scientific rigor in the drug development process.

References

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Rocky Mountain Labs. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • Chemistry LibreTexts. (n.d.). Infrared spectra of aromatic rings. [Link]

  • Sodanapalli, R., et al. (2020). FT-IR spectrum showing C-Cl stretching and O-H stretching. ResearchGate. [Link]

  • Di Lonardo, G., et al. (n.d.). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. ResearchGate. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Wisdomlib. (2025). Aromatic C-H stretching: Significance and symbolism. [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

  • Li, M., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. [Link]

  • Li, M., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. [Link]

  • ResearchGate. (n.d.). FTIR spectra to determine the amine functional groups on urea. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • NIST. (n.d.). 2-Amino-5-chlorobenzamide. In NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 2-Amino-5-chlorobenzamide. In NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

  • Environmental Protection Agency. (2016). Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. [Link]

  • PubChem. (n.d.). 2-Amino-5-Chloro-N,3-Dimethylbenzamide. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 2-Amino-5-chloro-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. This guide provides an in-depth technical comparison of the analytical methodologies for qualifying reference standards of 2-Amino-5-chloro-3-methylbenzamide, a key chemical intermediate. Given the absence of an official pharmacopeial monograph for this compound, a thorough understanding of how to evaluate and compare commercially available reference standards is crucial.

The Landscape of Reference Standards for this compound

A critical first step in sourcing a reference standard is to consult major pharmacopeias. As of the publication of this guide, neither the United States Pharmacopeia (USP) nor the European Pharmacopoeia (EP) has an official monograph for this compound. This absence elevates the importance of sourcing high-purity, well-characterized certified reference materials (CRMs) from reputable commercial suppliers. The onus is on the end-user to critically evaluate the quality and documentation of these standards.

How to Select a High-Quality Reference Standard: A Guide to Scrutinizing the Certificate of Analysis

The Certificate of Analysis (CoA) is the primary document attesting to the quality of a reference standard. A comprehensive CoA should provide a clear and detailed summary of the material's identity, purity, and the methods used for characterization. When comparing reference standards from different suppliers, consider the following checklist:

Key Attributes to Scrutinize on a Certificate of Analysis:

  • Identity Confirmation: Look for evidence of unambiguous structural confirmation. Typically, this will be a combination of techniques such as ¹H NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The CoA should confirm that the spectra are consistent with the structure of this compound.

  • Purity Assignment:

    • Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is the most common technique for purity assessment. The CoA should specify the method used (e.g., HPLC-UV) and the determined purity, often expressed as a percentage area.

    • Mass Balance Calculation: A more rigorous approach to purity assignment is mass balance, which accounts for chromatographic purity, water content, residual solvents, and non-combustible residue. Purity assigned by mass balance is generally more accurate than a simple chromatographic purity value.

  • Water Content: The CoA should specify the water content, determined by a specific method like Karl Fischer titration.[1][2]

  • Residual Solvents: The presence of residual solvents from the synthesis and purification process should be quantified, typically by Headspace Gas Chromatography (HS-GC).

  • Traceability: For the highest level of confidence, look for statements of traceability to national or international standards (e.g., NIST, SI units).

  • Uncertainty: A high-quality CRM will report an uncertainty value associated with the certified purity. This is a critical parameter for establishing the uncertainty budget of your own analytical measurements.

Comparative Analysis of Analytical Methodologies

A multi-pronged approach is necessary to fully characterize a reference standard for this compound. No single technique can provide all the necessary information. The following table compares the primary analytical methodologies and their roles in characterization.

Analytical Technique Primary Purpose Strengths Limitations
HPLC-UV Purity determination and quantification of impurities.High resolution, sensitivity, and reproducibility for quantifying organic impurities.May not detect non-chromophoric impurities. Co-elution of impurities is possible.
¹H NMR Spectroscopy Structural confirmation and identification.Provides detailed structural information, confirming the identity of the molecule. Can also be used for quantitative analysis (qNMR).Lower sensitivity compared to chromatographic methods for impurity detection.
Mass Spectrometry (MS) Molecular weight confirmation and impurity identification.High sensitivity and specificity for determining molecular weight and elucidating the structure of unknown impurities.Can be destructive. Ionization efficiency can vary between compounds.
Differential Scanning Calorimetry (DSC) Orthogonal purity assessment based on melting properties.An absolute method for determining the purity of highly pure, crystalline compounds.[3][4]Not suitable for amorphous or thermally unstable compounds. Less sensitive to impurities that are soluble in the solid matrix.
Karl Fischer Titration Determination of water content.The gold standard for accurate and precise water content determination.[5]Only measures water content.
Headspace GC-MS Quantification of residual solvents.High sensitivity and specificity for volatile and semi-volatile organic compounds.Not suitable for non-volatile solvents.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for the in-house verification or characterization of a this compound reference standard. These methods are designed to be self-validating, and their performance should be verified in your laboratory according to ICH Q2(R1) guidelines.[6][7][8]

Workflow for Reference Standard Qualification

Reference Standard Qualification Workflow cluster_0 Initial Characterization cluster_1 Detailed Analysis cluster_2 Certification Identity Identity HPLC_UV HPLC-UV Purity Identity->HPLC_UV Proceed if identity confirmed NMR NMR MS MS Purity Purity Purity->HPLC_UV Mass_Balance Mass Balance Calculation HPLC_UV->Mass_Balance DSC DSC Purity DSC->Mass_Balance KF Karl Fischer (Water) KF->Mass_Balance HS_GC HS-GC (Solvents) HS_GC->Mass_Balance CoA Certificate of Analysis Mass_Balance->CoA Impurity Identification Logic Start Unknown Peak in HPLC LC_MS LC-MS Analysis Start->LC_MS Mass_Data Obtain Mass Data (m/z) LC_MS->Mass_Data Propose Propose Structure based on Synthesis Route Mass_Data->Propose Synthesize Synthesize Proposed Impurity Standard Propose->Synthesize Confirm Confirm by Co-injection & Spectral Match (NMR, MS) Synthesize->Confirm End Impurity Identified Confirm->End

Sources

Safety Operating Guide

A Framework for the Responsible Disposal of 2-Amino-5-chloro-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a critical component of a sound scientific process. This guide provides a comprehensive operational framework for the safe handling and disposal of 2-Amino-5-chloro-3-methylbenzamide.

At the time of writing, a detailed, publicly available Safety Data Sheet (SDS) for this compound (CAS No. 1006619-83-5) is not readily accessible. It is crucial to understand that hazard and disposal information should not be extrapolated from similarly structured molecules, such as 2-Amino-5-chloro-N,3-dimethylbenzamide or 2-Amino-5-chloro-3-methylbenzoic acid.[1][2] Each compound possesses a unique toxicological and environmental profile. Therefore, this guide establishes a procedural framework that empowers laboratory personnel to determine the correct disposal pathway upon obtaining the manufacturer-specific SDS for the compound in their possession.

Part 1: Pre-Disposal Safety and Handling

Before any disposal protocol is initiated, ensure that this compound is handled in a manner that minimizes exposure and prevents environmental release. The causality behind these steps is rooted in the precautionary principle, assuming the compound may be hazardous until confirmed otherwise by a specific SDS.

1.1 Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: All handling of solid this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of fine dust or aerosols.[2]

  • Eye Protection: Wear tightly fitting safety goggles with side-shields that conform to NIOSH or EN 166 standards.[1]

  • Hand Protection: Use chemically impermeable gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves in accordance with institutional and local regulations.[3]

  • Body Protection: A lab coat or a complete chemical protection suit should be worn, selected based on the potential for exposure at the specific workplace.[3]

1.2 Safe Storage and Segregation

Store the primary container tightly closed in a dry, cool, and well-ventilated location, segregated from incompatible materials.[2] As a chlorinated organic compound, it should be stored separately from strong oxidizing agents, bases, and reactive metals.

Part 2: Waste Characterization and Disposal Workflow

The cornerstone of proper disposal is the accurate characterization of the waste stream. This process begins with the Safety Data Sheet provided by the chemical manufacturer.

Step 1: Obtain and Scrutinize the Safety Data Sheet (SDS)

The SDS is the definitive source of information. Upon receiving this compound, you must obtain the corresponding SDS from the supplier. Pay close attention to the following sections:

  • Section 2: Hazards Identification: This will list GHS hazard statements (e.g., H302: Harmful if swallowed, H332: Harmful if inhaled) and pictograms that dictate the primary risks.[2]

  • Section 12: Ecological Information: This section details the potential for environmental harm, which is critical for preventing improper release.

  • Section 13: Disposal Considerations: This will provide manufacturer-specific recommendations and may indicate relevant waste codes.[1][2]

Step 2: Determine if the Waste is Hazardous

Based on the SDS and knowledge of your process, you must determine if the waste is regulated as hazardous by the U.S. Environmental Protection Agency (EPA) or equivalent local authorities. A waste is hazardous if it is "listed" or if it exhibits a "characteristic" of hazardous waste.

  • Listed Wastes: Chlorinated organic compounds used in certain processes can fall under the EPA's F-list (wastes from non-specific sources) or K-list (wastes from specific sources). Review these lists to see if your process applies.

  • Characteristic Wastes:

    • Ignitability (D001): Unlikely for this solid, but must be confirmed.

    • Corrosivity (D002): Unlikely, but solutions must be evaluated.

    • Reactivity (D003): Check the SDS for instabilities.

    • Toxicity (D004-D043): The primary concern. The presence of chlorine and the aromatic amine structure suggests potential toxicity. If the compound can leach toxic constituents above regulatory limits, it is a D-coded hazardous waste.

Step 3: The Disposal Protocol

The universal standard for disposing of non-recyclable research chemicals is through a licensed professional waste disposal service.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1]

  • Containerization:

    • Collect waste this compound and any contaminated materials (e.g., gloves, weigh boats, paper towels) in a dedicated, sealed container.

    • The container must be in good condition, compatible with the chemical, and have a tight-fitting lid.[4] A high-density polyethylene (HDPE) pail is often a suitable choice for solid waste.

    • Never mix incompatible waste streams.[4]

  • Labeling:

    • Label the waste container clearly with the words "HAZARDOUS WASTE ".

    • Identify the full chemical name: "This compound " and its CAS number, 1006619-83-5 .

    • Indicate the approximate quantity and the date accumulation started.

  • Accumulation and Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the generator.

    • Ensure secondary containment is used to capture any potential leaks.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup.[3]

    • Provide them with a copy of the SDS and any other relevant information about the waste stream.

Part 3: Spill and Decontamination Procedures

Accidental release must be managed promptly and safely.

3.1 Spill Response

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the appropriate PPE as described in Part 1.1, including respiratory protection if dust is airborne.[1]

  • Containment: Prevent the spread of the solid material. Avoid creating dust.[3]

  • Clean-up: Carefully sweep or vacuum (with HEPA filter) the solid material and place it into a labeled hazardous waste container.[6] Do not use water to wash down the spill, as this may lead to environmental release.[1]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and paper towels. All cleaning materials must be collected as hazardous waste.

3.2 Equipment Decontamination

Glassware and equipment that have come into contact with this compound should be decontaminated before reuse.

  • Initial Rinse: Rinse the equipment with a suitable organic solvent to dissolve any residue. Collect this solvent rinse as hazardous waste.

  • Wash: Proceed with a standard wash using soap and water.

Summary and Data

The following table should be used as a worksheet, to be completed by the end-user upon review of the manufacturer-specific SDS.

ParameterFinding (Based on Manufacturer's SDS)
GHS Hazard Statements e.g., H302, H317, H319, H411
Required PPE e.g., Nitrile gloves, Safety Goggles, Lab Coat
RCRA Characteristics e.g., Toxicity (pending analysis)
Potential EPA Waste Code e.g., D0xx (Toxicity), F00x (Solvent use)
Incompatible Materials e.g., Strong Oxidizers
Spill Clean-up Method Dry sweep/HEPA vacuum; collect as hazardous waste
Disposal Method Licensed Hazardous Waste Contractor

Disposal Decision Workflow

The following diagram outlines the logical process for ensuring the safe and compliant disposal of this compound.

DisposalWorkflow start Start: Waste Generation sds Obtain & Review Manufacturer's SDS start->sds characterize Characterize Waste (Listed or Characteristic?) sds->characterize haz_waste Waste is Hazardous characterize->haz_waste Yes non_haz Waste is Non-Hazardous (Consult EH&S to Confirm) characterize->non_haz No container Select Compatible Container haz_waste->container label Label as 'HAZARDOUS WASTE' with Chemical Name & CAS container->label accumulate Store in Satellite Accumulation Area (SAA) label->accumulate disposal Contact EH&S or Licensed Waste Contractor for Pickup accumulate->disposal end End: Compliant Disposal disposal->end

Caption: Disposal decision workflow for this compound.

References

  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - 2-Amino-5-chloro-3-methylbenzoic acid.
  • Echemi. (2019). 2-Amino-5-chloro-N,3-dimethylbenzamide SDS, 890707-28-5 Safety Data Sheets.
  • MolCore. (2017). MSDS of 2-Amino-5-chloro-N,3-dimethylbenzamide.
  • AK Scientific, Inc. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid Safety Data Sheet.
  • MilliporeSigma. (2025). SAFETY DATA SHEET.
  • BLD Pharm. (n.d.). 1006619-83-5|this compound.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Alabama A&M University. (n.d.). Hazardous Waste Manual.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety.
  • U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
  • U.S. Environmental Protection Agency. (n.d.). National Primary Drinking Water Regulations.
  • U.S. Environmental Protection Agency. (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
  • U.S. Environmental Protection Agency. (n.d.). Disinfectants and Disinfection Byproducts Rules (Stage 1 and Stage 2).
  • U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.